molecular formula C4H6BrN3 B131939 4-Bromo-1-methyl-1H-pyrazol-3-amine CAS No. 146941-72-2

4-Bromo-1-methyl-1H-pyrazol-3-amine

Cat. No.: B131939
CAS No.: 146941-72-2
M. Wt: 176.01 g/mol
InChI Key: WYPUMGAZSVZUGJ-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrazol-3-amine (CAS 146941-72-2) is a high-purity, brominated aminopyrazole that serves as a versatile and critical synthetic intermediate in advanced chemical research and drug discovery . As a member of the nitrogen-containing heterocycles, the pyrazole core is a cornerstone of medicinal chemistry, featured in a multitude of pharmaceuticals and biologically active compounds . This compound is classified as a 4-aminopyrazole (4-AP) and is characterized by its planar, aromatic structure and the presence of two key functional groups: a nucleophilic amino group and a halogen substituent . The bromine atom at the C4 position makes the molecule highly valuable for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form new carbon-carbon bonds . Meanwhile, the amino group at the C3 position can be used in condensation reactions or as a handle for further derivatization, enabling researchers to construct complex molecular architectures . The primary research value of this compound lies in its role as a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors . PI3K inhibitors are a significant class of investigational antitumor agents that work by targeting a pathway crucial for cell growth and sugar metabolism . Furthermore, this compound is a vital precursor for the synthesis of Calcium Release-Activated Calcium (CRAC) channel inhibitors, which are being explored as a potential therapeutic approach for autoimmune and inflammatory conditions such as rheumatoid arthritis and asthma . Beyond these specific applications, it is a fundamental building block for synthesizing various fused heterocyclic systems, like pyrazolo[1,5-a]pyrimidines, expanding its utility across different areas of chemical research . Properties & Handling: • : 146941-72-2 • Molecular Formula: C 4 H 6 BrN 3 • Molecular Weight: 176.01 g/mol • Melting Point: 96 to 100°C • Storage: Keep in a dark place, sealed in a dry environment, at 2-8°C . • Hazard Statements: H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-8-2-3(5)4(6)7-8/h2H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPUMGAZSVZUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370656
Record name 4-Bromo-1-methyl-1H-pyrazol-3-amine
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Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146941-72-2
Record name 4-Bromo-1-methyl-1H-pyrazol-3-amine
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Record name 4-bromo-1-methyl-1H-pyrazol-3-amine
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-1-methyl-1H-pyrazol-3-amine (CAS: 146941-72-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-methyl-1H-pyrazol-3-amine is a substituted pyrazole derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including the reactive bromine atom and the amine group on the pyrazole core, make it a versatile synthon for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the discovery of modulators for key biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference
CAS Number 146941-72-2N/A
Molecular Formula C₄H₆BrN₃N/A
Molecular Weight 176.01 g/mol N/A
Melting Point 90 °C[1]
Boiling Point (Predicted) 274.6 ± 20.0 °C[1]
Density (Predicted) 1.91 ± 0.1 g/cm³[1]
pKa (Predicted) 1.98 ± 0.10[1]
Physical Form Solid[2]
Storage Temperature 2-8°C, protect from light[1][2]

Synthesis and Reactivity

This compound is a key intermediate whose reactivity is primarily centered around its amino group and the bromine substituent. These functional groups allow for a variety of chemical transformations, making it a valuable scaffold in the synthesis of more complex molecules.

General Reactivity

The amino group can undergo a range of reactions, including acylation, alkylation, and diazotization. The bromine atom, being on an electron-rich pyrazole ring, is susceptible to displacement via nucleophilic aromatic substitution or can participate in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.

Experimental Protocols

Detailed experimental protocols for the utilization of this compound in the synthesis of advanced intermediates and potential drug candidates have been described in the patent literature.

Protocol 1: Synthesis of (4-Bromo-1-methyl-1H-pyrazol-3-yl)-(5-trifluoromethyl-pyrimidin-2-yl)-amine [3][4]

This protocol describes a nucleophilic aromatic substitution reaction where the amino group of this compound displaces a leaving group on a pyrimidine ring.

  • Reaction: 2-Chloro-5-(trifluoromethyl)pyrimidine is reacted with this compound.

  • Reagents and Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydride, in an inert solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature.

  • Product: The resulting product is (4-Bromo-1-methyl-1H-pyrazol-3-yl)-(5-trifluoromethyl-pyrimidin-2-yl)-amine.

  • Analytical Data: The product can be characterized by mass spectrometry. For a similar compound, (4-Bromo-1-methyl-1H-pyrazol-3-yl)-(5-bromo-pyrimidin-2-yl)-amine, the mass spectrum (ISP) shows peaks at m/z 339.1 ([{⁸¹Br}M+H]⁺) and 337.2 ([{⁷⁹Br}M+H]⁺).[3][4]

Protocol 2: Diazotization and Further Functionalization [5]

This protocol outlines a two-step process starting with the diazotization of the amino group, followed by a coupling reaction to introduce a difluoromethyl group.

  • Step 1: Diazotization

    • Reagents and Conditions: this compound is treated with an aqueous solution of sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at a low temperature (-5 to 5 °C).

    • Intermediate: This reaction forms a transient diazonium salt intermediate.

  • Step 2: Coupling Reaction

    • Reagents and Conditions: The diazonium salt solution is then reacted with a suitable coupling partner. For example, to introduce a difluoromethyl group, the intermediate is coupled with potassium difluoromethyl trifluoroborate (KDFMT) in the presence of a copper(I) oxide (Cu₂O) catalyst.[6]

    • Yield: This two-step process has been reported to have a high yield. For instance, the conversion of this compound to 4-bromo-1-(difluoromethyl)-1H-pyrazole via this route can achieve a yield of 88.2%.[6]

Applications in Drug Discovery

This compound is a key starting material for the synthesis of compounds targeting various biological systems, most notably as modulators of Trace Amine-Associated Receptors (TAARs).

Modulators of Trace Amine-Associated Receptor 1 (TAAR1)

Derivatives of this compound have been investigated as modulators of TAAR1, a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders.[3][4][7] Activation of TAAR1 can modulate dopaminergic and serotonergic systems, making it a promising target for the treatment of conditions such as schizophrenia, depression, and substance abuse disorders.[1][8][9]

The general synthetic approach involves coupling this compound with a substituted pyrimidine, followed by further modifications. The resulting compounds are being explored for their potential as novel antipsychotics and antidepressants.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic workflows and the potential signaling pathway associated with the therapeutic target of compounds derived from this compound.

G cluster_synthesis Synthetic Workflow for TAAR1 Modulators A This compound (CAS: 146941-72-2) C Nucleophilic Aromatic Substitution A->C B Substituted Pyrimidine B->C D Pyrazolopyrimidine Intermediate C->D E Further Functionalization (e.g., Cross-Coupling) D->E F Final TAAR1 Modulator E->F

Caption: Synthetic workflow for the preparation of TAAR1 modulators.

G cluster_pathway Potential TAAR1 Signaling Pathway Ligand TAAR1 Agonist (Derivative of 146941-72-2) TAAR1 TAAR1 Receptor Ligand->TAAR1 Activation G_protein Gαs/Gαq TAAR1->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Downstream Modulation of Dopamine & Serotonin Neurotransmission PKA->Downstream

Caption: Simplified potential signaling cascade following TAAR1 activation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its utility has been demonstrated in the development of modulators for the TAAR1 receptor, highlighting its potential in the discovery of new treatments for a range of central nervous system disorders. The synthetic protocols outlined in this guide provide a foundation for researchers to explore the chemical space around this promising scaffold further. As research into TAAR1 and other targets continues, the importance of this compound in medicinal chemistry is likely to grow.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

The fundamental physical and chemical properties of 4-Bromo-1-methyl-1H-pyrazol-3-amine are summarized in the table below. It is important to note that while some properties like molecular formula and weight are calculated and absolute, others such as melting and boiling points are best determined experimentally for this specific isomer. The provided data is a combination of information from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C4H6BrN3PubChem[1]
Molecular Weight 176.01 g/mol PubChem[1]
Monoisotopic Mass 174.9745 DaPubChem[1]
Appearance White to off-white solid (predicted)---
Melting Point Data not available---
Boiling Point Data not available---
Solubility Soluble in DMSOMedchemExpress[2]
Predicted XlogP 0.6PubChem[1]
CAS Number 146941-72-2ABI Chem[3]

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound are not detailed in readily available literature, standard methodologies are applicable. The following are detailed, generalized protocols for key physical property determination.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with a high degree of accuracy using the capillary method.[4][5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.[5]

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

  • Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus. The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[6]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this temperature range.

Boiling Point Determination (Microscale Method)

For small quantities of a liquid, the boiling point can be determined using a microscale technique.[1][7]

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

Procedure:

  • Sample Preparation: A small amount of the liquid sample is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube with the open end down.

  • Heating: The test tube assembly is gently heated in a heating bath. As the temperature rises, air trapped in the capillary tube will bubble out.

  • Observation: The boiling point is reached when a continuous stream of bubbles emerges from the capillary tube. The heat is then slightly reduced. The temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound in a specific solvent is commonly determined using the shake-flask method.[8][9]

Apparatus:

  • Vials with screw caps

  • Shaker or agitator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent (e.g., water, ethanol, DMSO). The excess solid ensures that a saturated solution is formed.

  • Equilibration: The vials are sealed and placed on a shaker or agitator at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the excess solid from the saturated solution.

  • Analysis: A clear aliquot of the supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved solute is determined using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.

Visualizations

Generalized Synthetic Pathway

G A Diethyl Butynedioate B Condensation with Methylhydrazine A->B Step 1 C 5-Hydroxy-1-methyl-1H-pyrazole- 3-carboxylic Acid Ethyl Ester B->C D Bromination with POBr3 C->D Step 2 E 5-Bromo-1-methyl-1H-pyrazole- 3-carboxylic Acid Ethyl Ester D->E F Hydrolysis E->F Step 3 G 5-Bromo-1-methyl-1H-pyrazole- 3-carboxylic Acid F->G H Curtius Rearrangement G->H Step 4 I tert-Butyl (5-bromo-1-methyl- 1H-pyrazol-3-yl)carbamate H->I J Deprotection I->J Step 5 K 5-Bromo-1-methyl-1H-pyrazol-3-amine J->K

Caption: Generalized synthetic route for a bromo-methyl-pyrazol-amine.

Experimental Workflow: Physical Property Determination

The logical flow for the experimental determination of the key physical properties of a novel compound like this compound is outlined below.

G cluster_start Start cluster_mp Melting Point cluster_bp Boiling Point cluster_sol Solubility Start Pure Crystalline Sample MP_Prep Grind Sample Start->MP_Prep BP_Prep Place Sample in Test Tube Start->BP_Prep Sol_Prep Add Excess Solid to Solvent Start->Sol_Prep MP_Load Load Capillary Tube MP_Prep->MP_Load MP_Measure Heat Slowly & Observe MP_Load->MP_Measure MP_Record Record Melting Range MP_Measure->MP_Record BP_Insert Insert Inverted Capillary BP_Prep->BP_Insert BP_Measure Heat & Observe Bubbles BP_Insert->BP_Measure BP_Record Record Boiling Temp. BP_Measure->BP_Record Sol_Equil Agitate to Equilibrium Sol_Prep->Sol_Equil Sol_Separate Centrifuge/Settle Sol_Equil->Sol_Separate Sol_Analyze Analyze Supernatant (HPLC/UV) Sol_Separate->Sol_Analyze Sol_Record Record Concentration Sol_Analyze->Sol_Record

Caption: Workflow for physical property determination.

Conceptual Signaling Pathway in Drug Discovery

While the specific biological targets and signaling pathways for this compound are not defined in the current literature, pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[12][13][14] The following diagram illustrates a conceptual framework of how a novel pyrazole compound might be investigated in a drug discovery context to identify its mechanism of action.

G cluster_screening Initial Screening cluster_moa Mechanism of Action Studies cluster_outcome Therapeutic Outcome Compound This compound Phenotypic_Screen Phenotypic Screening (e.g., Cell Viability Assay) Compound->Phenotypic_Screen Target_Screen Target-Based Screening (e.g., Kinase Panel) Compound->Target_Screen Hit_Validation Hit Validation Phenotypic_Screen->Hit_Validation Target_Screen->Hit_Validation Target_ID Target Identification (e.g., Affinity Chromatography) Hit_Validation->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-Seq) Target_ID->Pathway_Analysis Cellular_Response Cellular Response (e.g., Apoptosis, Cytokine Release) Pathway_Analysis->Cellular_Response

Caption: Conceptual drug discovery pathway for a pyrazole compound.

References

4-Bromo-1-methyl-1H-pyrazol-3-amine molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-1-methyl-1H-pyrazol-3-amine for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of this compound, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific compound in peer-reviewed literature, this guide also includes representative protocols and conceptual frameworks based on closely related analogs to provide a practical foundation for researchers.

Molecular Structure and Properties

This compound is a substituted pyrazole with a molecular formula of C₄H₆BrN₃. The core structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. This core is functionalized with a bromine atom at the C4 position, a methyl group on the N1 nitrogen, and an amine group at the C3 position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₆BrN₃PubChem
Molecular Weight 176.01 g/mol ChemScene
Monoisotopic Mass 174.9745 DaPubChem
CAS Number 146941-72-2BLDpharm
SMILES CN1C=C(C(=N1)N)BrPubChem
InChI InChI=1S/C4H6BrN3/c1-8-2-3(5)4(6)7-8/h2H,1H3,(H2,6,7)PubChem
Predicted XlogP 0.6PubChem

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis via Bromination

This protocol is a representative method based on the synthesis of similar compounds and should be optimized for the specific substrate.

Reaction: Bromination of 1-methyl-1H-pyrazol-3-amine.

Reagents and Materials:

  • 1-methyl-1H-pyrazol-3-amine

  • N-Bromosuccinimide (NBS) or elemental bromine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 1-methyl-1H-pyrazol-3-amine in dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (1.0 equivalent) in dichloromethane to the stirred reaction mixture. The addition should be dropwise to control the reaction temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (monitoring by TLC is recommended to determine reaction completion).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

While specific spectral data for this compound is not published, commercial suppliers indicate that NMR, HPLC, and LC-MS data are available upon request for their products[1].

Logical Workflow for Synthesis

The synthesis of this compound can be logically approached as a two-step process starting from a commercially available precursor. The following diagram illustrates this proposed workflow.

G cluster_start Starting Material cluster_reaction Synthetic Step cluster_product Final Product A 1-methyl-1H-pyrazol-3-amine B Bromination A->B  NBS, DCM, 0°C to RT C This compound B->C  Purification

Caption: Proposed synthetic workflow for this compound.

Role in Drug Discovery and Development

The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[2].

While the specific biological activity of this compound has not been extensively reported, its positional isomer, 5-bromo-1-methyl-1H-pyrazol-3-amine, is a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors[3]. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The structural similarity of this compound suggests its potential as a valuable building block for the synthesis of novel kinase inhibitors and other therapeutic agents.

The bromine atom on the pyrazole ring provides a reactive handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of lead compounds.

Conceptual Signaling Pathway Involvement

The diagram below illustrates the general role of pyrazole-based inhibitors, for which this compound could serve as a synthetic precursor, in modulating the PI3K signaling pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Pyrazole-based Inhibitor (Synthesized from This compound) Inhibitor->PI3K Inhibits

Caption: Potential role of pyrazole derivatives as PI3K inhibitors.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its structure is well-suited for the synthesis of libraries of compounds for screening against various biological targets, particularly protein kinases. While detailed experimental and biological data for this specific molecule are sparse, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on the chemistry of closely related pyrazole derivatives. Further research into this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Spectroscopic Profile of 4-Bromo-1-methyl-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Bromo-1-methyl-1H-pyrazol-3-amine. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document presents a detailed analysis based on data from closely related structural analogs. The information herein is intended to serve as a valuable reference for researchers in compound identification, characterization, and quality control during the drug development process. This guide covers predicted and analogous data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, it outlines generalized experimental protocols for acquiring such spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the expected and analogous spectroscopic data for this compound. The data is compiled from spectral information of similar pyrazole derivatives and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
N-CH₃3.6 - 3.8Singlet-The methyl group attached to the nitrogen atom is expected to be a singlet in the downfield region due to the electron-withdrawing nature of the pyrazole ring.
C5-H7.4 - 7.6Singlet-The proton on the pyrazole ring at position 5 is a singlet and its chemical shift is influenced by the adjacent nitrogen and the overall aromatic system.
NH₂4.5 - 5.5Broad Singlet-The amine protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. This peak may exchange with D₂O.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomChemical Shift (δ, ppm)Notes
N-CH₃35 - 40The methyl carbon's chemical shift is in the typical range for an N-methyl group on a heterocyclic ring.
C3145 - 150The carbon bearing the amino group (C3) is expected to be significantly downfield due to the deshielding effect of the attached nitrogen.
C490 - 95The C4 carbon, substituted with a bromine atom, will appear at a relatively upfield position for an aromatic carbon due to the heavy atom effect of bromine.
C5130 - 135The C5 carbon will have a chemical shift typical for a carbon in a pyrazole ring.
Table 3: Mass Spectrometry Data
Ionm/z (relative abundance, %)Notes
[M]⁺175/177 (approx. 1:1)The molecular ion peak will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units.[1]
[M-CH₃]⁺160/162Fragmentation may involve the loss of the methyl group.
[M-NH₂]⁺159/161Loss of the amino group is another possible fragmentation pathway.
[M-Br]⁺96Loss of the bromine atom would result in a peak at m/z 96.
Table 4: Infrared (IR) Spectroscopy Data
Functional GroupWavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Amine)3450 - 3300Medium, DoubletPrimary amines typically show two bands in this region corresponding to asymmetric and symmetric stretching vibrations.[2]
C-H Stretch (Aromatic/Methyl)3100 - 2900Medium to WeakAromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
N-H Bend (Amine)1650 - 1580Medium to StrongThis bending vibration is characteristic of primary amines.[3]
C=N, C=C Stretch (Pyrazole Ring)1600 - 1450Medium to StrongStretching vibrations of the pyrazole ring.
C-N Stretch1350 - 1250MediumAromatic amine C-N stretching.[3]
C-Br Stretch700 - 500StrongThe carbon-bromine bond vibration typically appears in the fingerprint region.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • A proton-decoupled sequence (e.g., zgpg30) is typically used to obtain a spectrum with singlets for each carbon.

    • A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture of these with water.[4] The solution should be free of any particulate matter; filtration may be necessary.[4]

  • Instrumentation:

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules. The sample solution is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

    • Electron Ionization (EI): This is a harder ionization technique often used with gas chromatography (GC-MS) for volatile compounds. Derivatization may be required to increase the volatility of the amine.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): This is the most common and convenient method. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[5]

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • First, a background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.

    • Then, the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.

    • Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C, DEPT) sample_prep->nmr ms Mass Spectrometry (ESI or EI) sample_prep->ms ir IR Spectroscopy (ATR-FTIR) sample_prep->ir data_analysis Spectral Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure_verification Structure Verification data_analysis->structure_verification final_report Final Report & Documentation structure_verification->final_report

Caption: Workflow for Spectroscopic Analysis.

References

Technical Guide: Solubility Profile of 4-Bromo-1-methyl-1H-pyrazol-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-Bromo-1-methyl-1H-pyrazol-3-amine in organic solvents. Due to a notable absence of published quantitative solubility data for this specific compound in scientific literature, this document provides a framework for researchers to determine its solubility profile. The guide outlines a general experimental protocol for solubility determination and includes a workflow diagram for visualizing the process.

Introduction and Current Data Limitations

This compound is a substituted pyrazole derivative. Such compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and use in biological assays.

A comprehensive search of scientific databases and chemical supplier information reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. While qualitative descriptors are occasionally used in synthesis literature for related compounds (e.g., noting that a compound is soluble in an extraction solvent like ethyl acetate), these do not provide the precise measurements required for many research and development applications.

Therefore, this guide presents a standardized methodology for researchers to generate reliable and comparable solubility data in their own laboratories.

Predicted Solubility Characteristics

Based on the structure of this compound, which contains both a polar amine group and a heterocyclic ring system, as well as a nonpolar methyl group and a bromine atom, its solubility is expected to vary significantly with the polarity of the solvent. It is predicted to have higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol. Its solubility in nonpolar solvents such as hexanes or toluene is expected to be limited.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Observations
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Methanol
Ethanol
Acetonitrile
Dichloromethane (DCM)
Ethyl Acetate
Toluene
Hexanes

Experimental Protocol for Solubility Determination

The following is a general, widely accepted method for determining the solubility of a solid organic compound in an organic solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a given organic solvent.

Materials:

  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The amount should be more than what is expected to dissolve to ensure a saturated solution with excess solid present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solution reaches saturation equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Analysis:

    • Determine the concentration of the solute in the filtered solution. This can be done by:

      • Gravimetric Analysis: Evaporate the solvent from the volumetric flask and weigh the remaining solid residue.

      • Spectroscopic/Chromatographic Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer. Calculate the original concentration based on the dilution factor.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L using the determined concentration of the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prepare_solution Prepare Supersaturated Solution (Excess Solute in Known Volume of Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_solution->equilibrate settle Settle Undissolved Solids equilibrate->settle sample Withdraw and Filter Supernatant settle->sample analysis Analyze Solute Concentration (Gravimetric, HPLC, or UV-Vis) sample->analysis calculate Calculate Solubility (mg/mL or mol/L) analysis->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

The Ascendancy of Pyrazole Amines: A Technical Guide to Their Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2] First synthesized in 1883 by Ludwig Knorr, the versatility of this scaffold has led to the development of a multitude of derivatives with a broad spectrum of biological activities.[2][3] Among these, pyrazole amine derivatives have garnered significant attention, serving as crucial pharmacophores in a number of approved drugs and clinical candidates.[1][4][5] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of pyrazole amine derivatives, with a focus on their role in modern drug discovery.

A Historical Perspective: From Discovery to Clinical Significance

The journey of pyrazole chemistry began with Knorr's synthesis of the parent pyrazole ring.[2] However, it was the subsequent functionalization of this core structure that unlocked its vast therapeutic potential. The introduction of an amino group proved to be a pivotal moment, leading to the classification of aminopyrazoles into three main categories based on the position of the amino substituent: 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles.[1][6] Each class of these derivatives has been extensively studied and has yielded compounds with distinct pharmacological profiles.[1]

Early investigations into aminopyrazoles in the mid-20th century laid the groundwork for their later development as therapeutic agents.[7] The realization that these compounds could serve as versatile building blocks for more complex molecular architectures spurred further research.[8] Over the last few decades, the number of pyrazole-containing drugs approved by the FDA has significantly increased, with a notable surge in recent years, underscoring the enduring importance of this heterocyclic motif in drug discovery.[4][5]

Synthetic Strategies: Crafting the Pyrazole Amine Core

The synthesis of pyrazole amine derivatives can be achieved through several reliable and versatile methods. The choice of synthetic route often depends on the desired substitution pattern on the pyrazole ring.

One of the most classical and widely employed methods is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7][9] This reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring.

A highly versatile approach for the synthesis of 5-aminopyrazoles involves the reaction of β-ketonitriles with hydrazines .[4][10] This reaction is believed to proceed through the initial formation of a hydrazone at the keto group, followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine on the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.[10]

For the preparation of 4-aminopyrazoles , a common strategy involves the nitration of a pyrazole precursor at the 4-position, followed by the reduction of the nitro group to an amine.[11] More recent methods have also been developed to provide more direct access to this scaffold.[12][13]

3-Aminopyrazoles can be synthesized through various routes, including the cyclization of isoxazoles with hydrazine or the reaction of α,β-unsaturated nitriles with hydrazines.[9][14]

Core Applications in Medicinal Chemistry: A Landscape of Biological Activity

The functionalization of the pyrazole nucleus with an amino group has resulted in compounds with a wide array of pharmacological activities, making them invaluable in the pursuit of new therapeutics.[15] These derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting agents.[1][6]

Anticancer Activity

Pyrazole amine derivatives have demonstrated significant potential as anticancer agents by targeting various cellular processes involved in tumor growth and proliferation.[16][17] A number of these compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[18][19] For instance, AT7519 , a 4-aminopyrazole derivative, is a potent inhibitor of several CDKs and has shown antiproliferative activity in various human tumor cell lines.[18][19]

The table below summarizes the cytotoxic activity of selected pyrazole amine derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5AP 22HCT-1163.18[1]
5AP 22MCF-74.63[1]
Compound 21 HCT-1160.39[17]
Compound 21 MCF-70.46[17]
Compound 3f (4-amino-(1H)-pyrazole)HEL0.35[6]
Compound 3f (4-amino-(1H)-pyrazole)K5620.37[6]
Compound 5 HepG213.14[20]
Compound 5 MCF-78.03[20]
Pyrazole derivative 10 MCF-715.38[20]
Compound 42 WM266.40.12[21]
Compound 42 MCF-70.16[21]
Compound 33 MCF-70.57[21]
Compound 33 B16-F100.49[21]
Compound 110 PC30.01[17]
Compound 110 A5490.45[17]
Compound 110 MCF-70.081[17]
Compound 110 DU-1451.77[17]
L2CFPAC-161.7[22]
L2PANC-1104.7[22]
L2MDA-MB-231189.3[22]
L3MCF-781.48[22]
L4MCF-7185.5[22]
Kinase Inhibition

The ability of pyrazole amines to act as hinge-binding motifs has made them privileged scaffolds for the design of kinase inhibitors.[23] They have been successfully employed to target a variety of kinases involved in inflammatory and proliferative diseases.

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade in immunity and cell growth, and its dysregulation is implicated in various cancers and inflammatory disorders.[6] Several 4-aminopyrazole derivatives have been developed as potent JAK inhibitors.[6][24]

The p38 mitogen-activated protein kinase (MAPK) pathway plays a central role in inflammatory responses.[25][26] N-pyrazole, N'-aryl ureas have been identified as potent inhibitors of p38 MAPK, binding to a site distinct from the ATP-binding pocket.[27]

The table below presents the inhibitory activity of selected pyrazole amine derivatives against various kinases.

Compound/DerivativeKinase TargetIC50 (nM)Reference
AT7519 CDK110-210[18]
AT7519 CDK210-210[18]
AT7519 CDK410-210[18]
AT7519 CDK610-210[18]
AT7519 CDK910-210[18]
AT7519 GSK3β89[18]
Compound 3f (4-amino-(1H)-pyrazole)JAK13.4[6]
Compound 3f (4-amino-(1H)-pyrazole)JAK22.2[6]
Compound 3f (4-amino-(1H)-pyrazole)JAK33.5[6]
Compound 17m JAK1670[24]
Compound 17m JAK298[24]
Compound 17m JAK339[24]
Compound 6 Aurora kinase160[28]
Compound 22 EGFR612.4[16]
Compound 23 EGFR513.2[16]
Compound 24 EGFR (wild-type)16[16]
Compound 24 EGFR (T790M mutant)236[16]
Compound 30 BRAF (V600E)190[17]
Insecticidal Activity

A notable example of a commercially successful pyrazole amine derivative is Fipronil , a broad-spectrum insecticide.[29] Its mechanism of action involves the disruption of the insect's central nervous system by blocking GABA-gated and glutamate-gated chloride (GluCl) channels.[1][29][30] This leads to hyperexcitation of the insect's nerves and muscles, ultimately resulting in death.[29] Fipronil exhibits greater affinity for insect GABA receptors than mammalian receptors, which contributes to its selective toxicity.[15][29]

Experimental Protocols

General Procedure for the Synthesis of 3(5)-Aminopyrazole

This procedure is adapted from Organic Syntheses and describes a robust method for the preparation of 3(5)-aminopyrazole.[2]

A. β-Cyanoethylhydrazine:

  • To a 2-L two-necked flask equipped with a thermometer and a pressure-equalizing funnel, add 417 g (6.00 moles of N₂H₄·H₂O) of 72% aqueous hydrazine hydrate.

  • Gradually add 318 g (6.00 moles) of acrylonitrile with stirring over 2 hours, maintaining the internal temperature at 30–35°C with occasional cooling.

  • Replace the funnel with a distillation condenser and remove water by distillation at 40 mm Hg at a bath temperature of 45–50°C to yield 490–511 g (96–100%) of β-cyanoethylhydrazine as a yellow oil.[2]

B. 3-Amino-3-pyrazoline sulfate:

  • In a 2-L four-necked flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a mechanical stirrer, place 308 g (3.0 moles) of 95% sulfuric acid.

  • Add 450 mL of absolute ethanol dropwise over 20–30 minutes, maintaining the internal temperature at 35°C by cooling.

  • Add a solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 mL of absolute ethanol with vigorous stirring over 1–2 minutes. The mixture will warm spontaneously to 88–90°C.

  • Maintain this temperature for 3 minutes until the product begins to crystallize.

  • Gradually lower the temperature to 25°C over the next hour with water cooling and allow the mixture to stand at room temperature for 15–20 hours.

  • Collect the crystals by filtration, wash with absolute ethanol and then ether, and dry at 80°C to yield 177–183 g (97–100%) of the product.[2]

C. 3-Amino-1-(p-tolylsulfonyl)pyrazoline:

  • Prepare a solution of 168 g (1.20 moles) of sodium bicarbonate in 1.4 L of water in a 4-L beaker equipped with a high-speed stirrer.

  • Add 181 g (1.00 mole) of 3-amino-3-pyrazoline sulfate and stir for 15 minutes.

  • Increase the stirring rate and add a solution of 229 g (1.20 moles) of p-toluenesulfonyl chloride in 400 mL of benzene containing 0.5 g of sodium dodecylbenzenesulfonate.

  • Add three further portions of sodium bicarbonate sequentially: 25.2 g after 15 minutes, 16.8 g after 30 minutes, and 16.8 g after 55 minutes.

  • Stir the mixture for 5 hours at 18–25°C, then add 8.4 g of sodium bicarbonate and 200 mL of ether and continue stirring for another hour.

  • Collect the solid by filtration, wash with water, ethanol, and ether, and dry to yield 210–218 g (88–91%) of the product.[2]

D. 3(5)-Aminopyrazole:

  • To a 1-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 120 g (2.14 moles) of potassium hydroxide pellets and 400 mL of 95% ethanol.

  • Heat the mixture to reflux with stirring until the potassium hydroxide is dissolved.

  • Add 214 g (0.895 mole) of 3-amino-1-(p-tolylsulfonyl)pyrazoline in one portion and continue refluxing for 2.5 hours.

  • Cool the mixture, filter off the potassium p-toluenesulfinate, and wash the solid with ethanol.

  • Combine the filtrate and washings and remove the solvent by distillation to yield 62–66 g (93–99%) of 3(5)-aminopyrazole as a light yellow oil.[2]

General Procedure for the Synthesis of 4-Aminopyrazole Derivatives

This procedure outlines a general method for the synthesis of 4-aminopyrazole derivatives via Thorpe-Ziegler cyclization.[11]

  • Condense benzylcyanide or a substituted benzylcyanide with triethyl orthoformate and a secondary amine (e.g., piperidine or morpholine) to yield 2-aryl-2-aminoacrylonitriles.

  • Couple these intermediates with aromatic diazonium salts to produce 2-arylhydrazono-2-arylethane nitriles.

  • Subject the hydrazono derivatives to Thorpe-Ziegler cyclization conditions to afford the corresponding 4-aminopyrazoles.[11]

General Procedure for the Synthesis of 5-Aminopyrazole Derivatives from β-Ketonitriles

This is a versatile and widely used method for preparing 5-aminopyrazoles.[4][10]

  • Dissolve the β-ketonitrile in a suitable solvent such as ethanol.

  • Add a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) to the solution.

  • The reaction mixture is typically stirred at room temperature or heated under reflux, depending on the reactivity of the substrates.

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the product is isolated by cooling the reaction mixture to induce crystallization or by solvent evaporation followed by purification (e.g., recrystallization or column chromatography).

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazole amine derivatives are often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis.

JAK/STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Aminopyrazole 4-Aminopyrazole Inhibitor Aminopyrazole->JAK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 6. Transcription

Figure 1. Inhibition of the JAK/STAT signaling pathway by 4-aminopyrazole derivatives.

As depicted in Figure 1, cytokines bind to their receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize and translocate to the nucleus to regulate gene expression.[6] 4-Aminopyrazole derivatives can inhibit JAKs, thereby blocking this signaling cascade and mitigating downstream inflammatory and proliferative responses.[6]

p38 MAPK Signaling Pathway

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm Stimuli Stress / Cytokines MAP3K MAPKKK Stimuli->MAP3K 1. Activation MAP2K MAPKK MAP3K->MAP2K 2. Phosphorylation p38 p38 MAPK MAP2K->p38 3. Phosphorylation Substrate Downstream Substrates (e.g., MAPKAPK2) p38->Substrate 4. Phosphorylation Inflammation Inflammatory Response Substrate->Inflammation 5. Cellular Response Pyrazole_Urea N-Pyrazole, N'-Aryl Urea Inhibitor Pyrazole_Urea->p38 Allosteric Inhibition

Figure 2. Allosteric inhibition of the p38 MAPK pathway by N-pyrazole, N'-aryl urea derivatives.

The p38 MAPK pathway is a key signaling cascade that responds to extracellular stress and inflammatory cytokines (Figure 2). This pathway involves a series of protein kinases that ultimately leads to the activation of p38 MAPK, which in turn phosphorylates various downstream substrates, resulting in an inflammatory response.[25][26] Certain N-pyrazole, N'-aryl urea derivatives act as allosteric inhibitors of p38 MAPK, binding to a site distinct from the ATP-binding pocket and stabilizing an inactive conformation of the kinase.[27]

General Synthetic Workflow for Pyrazole Amine Derivatives

Synthetic_Workflow cluster_starting_materials Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_downstream Downstream Applications Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation/ Cyclization Dicarbonyl->Condensation Ketonitrile β-Ketonitrile Ketonitrile->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Aminopyrazole Aminopyrazole Core Condensation->Aminopyrazole Purification Purification & Characterization Aminopyrazole->Purification Screening Biological Screening Purification->Screening SAR SAR Studies & Lead Optimization Screening->SAR

Figure 3. A generalized workflow for the synthesis and development of pyrazole amine derivatives.

The development of novel pyrazole amine-based therapeutics follows a logical progression, as outlined in Figure 3. The process begins with the selection of appropriate starting materials, followed by the core synthesis of the aminopyrazole scaffold. The crude product is then purified and rigorously characterized to confirm its structure. Subsequently, the synthesized compounds undergo biological screening to assess their activity against specific targets. The data obtained from these assays inform structure-activity relationship (SAR) studies, guiding the iterative process of lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

Pyrazole amine derivatives represent a remarkable class of heterocyclic compounds that have firmly established their importance in medicinal chemistry. Their rich history, versatile synthesis, and broad range of biological activities continue to inspire the development of new and improved therapeutic agents. From their early discovery to their current role in targeting complex signaling pathways, the journey of pyrazole amines highlights the power of scaffold-based drug design. As our understanding of disease biology deepens, the adaptable and privileged nature of the pyrazole amine core will undoubtedly continue to fuel the discovery of innovative medicines for years to come.

References

An In-Depth Technical Guide to the Chemical Reactivity Profile of 4-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1-methyl-1H-pyrazol-3-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromine atom and a nucleophilic amino group on a methylated pyrazole core, allows for diverse functionalization and the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, with a focus on its participation in key cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Core Chemical Properties and Reactivity Overview

This compound possesses two primary sites of reactivity: the C4-position, activated for electrophilic substitution and cross-coupling reactions by the bromine atom, and the C3-amino group, which can act as a nucleophile. The methyl group at the N1-position prevents tautomerism and provides steric influence.

The key reactive sites are:

  • C4-Bromine: This site is amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

  • C3-Amino Group: The amino group can undergo acylation, alkylation, and other nucleophilic additions.

  • Pyrazole Ring: The ring nitrogen atoms can influence the electron density and reactivity of the substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the C4 position.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (7)K₃PO₄1,4-Dioxane/H₂O (4:1)Reflux85-95
24-Methoxyphenylboronic acidXPhos Pd G2 (2.5)K₂CO₃EtOH/H₂O (4:1)110 (MW)89
3Thiophen-3-ylboronic acidPdCl₂(dppf) (5)Na₂CO₃1,4-Dioxane10048
4(E)-Styrylboronic acidXPhos Pd G2 (2) / XPhos (4)K₂CO₃EtOH/H₂O (4:1)110 (MW)74

Note: Yields are based on reactions with structurally similar 4-bromoaminopyrazoles and may vary for this compound.

A mixture of this compound (1.0 eq.), the corresponding boronic acid or boronic ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.) is taken in a degassed solvent system (e.g., 1,4-dioxane/water or ethanol/water). The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to reflux, or under microwave irradiation, for 1 to 24 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification Reactant1 4-Bromo-1-methyl- 1H-pyrazol-3-amine Solvent Degassed Solvent (e.g., Dioxane/H₂O) Reactant1->Solvent Reactant2 Aryl/Heteroaryl Boronic Acid Reactant2->Solvent Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Solvent Base Base (e.g., K₂CO₃) Base->Solvent Heating Heating (Conventional or Microwave) Solvent->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Extraction Aqueous Workup & Extraction Monitoring->Extraction Purification Column Chromatography Extraction->Purification Product 4-Aryl-1-methyl- 1H-pyrazol-3-amine Purification->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines at the C4 position of the pyrazole ring.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd(dba)₂ (10)tBuDavePhos (20)K₂CO₃Xylene160 (MW)67
2AnilineP4 (1)L4 (1)LHMDSTHF5085-95
3PiperidinePd(dba)₂ (10)tBuDavePhos (20)K₂CO₃Xylene160 (MW)60
4BenzylamineP4 (2)L4 (2)LHMDSTHF8070-80

Note: Yields are based on reactions with structurally similar 4-bromopyrazoles and may vary for the title compound. P4 and L4 refer to specific precatalysts and ligands used in the cited literature.

An oven-dried reaction vessel is charged with this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos or tBuDavePhos, 2-10 mol%). The vessel is evacuated and backfilled with an inert gas. A degassed solvent (e.g., toluene, dioxane, or THF) is added, followed by the amine (1.1-1.5 eq.) and a base (e.g., NaOtBu, K₂CO₃, or LHMDS, 1.5-2.5 eq.). The reaction mixture is heated at a temperature ranging from 80°C to 120°C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired N-substituted product.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-Br] amine_adduct [Ar-Pd(II)L₂(HNR¹R²)]⁺Br⁻ pd2_complex->amine_adduct Amine Coordination amido_complex [Ar-Pd(II)L₂(NR¹R²)] amine_adduct->amido_complex Deprotonation (Base) amido_complex->pd0 product Ar-NR¹R² amido_complex->product Reductive Elimination ArBr This compound (Ar-Br) ArBr->pd2_complex Oxidative Addition Amine R¹R²NH

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Reactivity of the Amino Group

The C3-amino group of this compound is a key site for further derivatization through acylation and alkylation reactions.

N-Acylation

The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base.

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, pyridine, or 1,4-dioxane) is added a base (e.g., triethylamine or pyridine, 1.1-2.0 eq.). The mixture is cooled to 0°C, and the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.05-1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-12 hours. Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by recrystallization or column chromatography.

N-Alkylation

N-alkylation of the pyrazole ring can be achieved using alkyl halides in the presence of a base. Regioselectivity can be a challenge with aminopyrazoles, but the N1-position is already substituted in the title compound, directing alkylation to the exocyclic amino group.

A mixture of this compound (1.0 eq.) and a base (e.g., K₂CO₃ or NaH, 1.2-2.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) is stirred at room temperature for 15-30 minutes. The alkylating agent (e.g., methyl iodide or benzyl bromide, 1.0-1.2 eq.) is then added, and the reaction is stirred at room temperature or heated to 50-80°C for 4-24 hours. The reaction is monitored by TLC. After completion, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated, and the product is purified by column chromatography.

Role in Drug Discovery and Signaling Pathways

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1][2] Aminopyrazoles, in particular, are known to be potent inhibitors of various protein kinases, playing a crucial role in modulating cellular signaling pathways implicated in cancer and inflammatory diseases.[3][4][5] For instance, pyrazole-containing drugs like Baricitinib inhibit Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway involved in immune responses.[6]

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway cluster_drug Therapeutic Intervention GrowthFactor Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase (e.g., EGFR, JAK) GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., MAPK, STAT) Receptor->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor CellularResponse Cellular Response (Proliferation, Inflammation) TranscriptionFactor->CellularResponse PyrazoleInhibitor Pyrazole-Based Kinase Inhibitor (e.g., 4-amino-1-methylpyrazole derivative) PyrazoleInhibitor->KinaseCascade Inhibition

Caption: Pyrazole derivatives as kinase inhibitors in signaling pathways.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of diverse and complex molecules, particularly in the field of drug discovery. Its ability to undergo efficient palladium-catalyzed cross-coupling reactions at the C4-position, coupled with the reactivity of the C3-amino group, provides a versatile platform for generating libraries of novel compounds. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists aiming to leverage the synthetic potential of this important building block.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activity of Brominated Pyrazoles

Abstract

Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The introduction of a bromine atom onto the pyrazole scaffold significantly enhances its chemical reactivity and modulates its pharmacological profile, making brominated pyrazoles valuable intermediates and potent bioactive molecules.[4][5][6] This technical guide provides a comprehensive overview of the diverse biological activities of brominated pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It consolidates quantitative data from various studies, details key experimental protocols for biological evaluation, and illustrates relevant biological pathways and workflows to support further research and development in this promising area.

Introduction: The Significance of Brominated Pyrazoles

The pyrazole ring is a versatile scaffold found in a variety of established drugs, including the anti-inflammatory agent celecoxib, the analgesic difenamizole, and the anti-obesity drug rimonabant.[7][8] Its unique structure allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

Bromination of the pyrazole ring is a key synthetic strategy. The bromine atom serves two primary purposes:

  • A Reactive Handle: It provides a site for further synthetic modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.[6][9]

  • A Pharmacophore Element: As a halogen, bromine can increase lipophilicity, enhance binding affinity to biological targets through halogen bonding, and alter the metabolic stability of the compound.[5][10]

These attributes have positioned brominated pyrazoles as a compound class of significant interest, demonstrating a broad spectrum of biological activities.[1][4] This guide will delve into the key therapeutic areas where these compounds have shown notable potential.

Biological Activities and Efficacy

Brominated pyrazole derivatives have been extensively evaluated for a range of biological activities. The following sections summarize their potential in key therapeutic areas, with quantitative data presented for comparative analysis.

Anticancer Activity

Pyrazole derivatives are known to exhibit remarkable anticancer effects, often by interfering with enzymes that promote cell division or modulating key signaling pathways involved in cell proliferation and survival.[10][11] The incorporation of a bromophenyl group, in particular, has been shown to confer potent cytotoxicity against various cancer cell lines.[10][12]

Quantitative Data for Anticancer Activity:

Compound Class/DerivativeTarget Cell Line(s)Efficacy Metric (IC50/GI50)Reference(s)
Pyrazole derivative with 4-bromophenyl groupA549 (Lung), HeLa (Cervical), MCF-7 (Breast)8.0 µM (A549), 9.8 µM (HeLa), 5.8 µM (MCF-7)[10]
5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrileMCF-7 (Breast)15.6 µM[1]
Coumarin-based pyrazole with bromine attached to the coumarin moietyA-549 (Lung)13.5 mmol[12]
Pyrazole-thiazolidinone hybrid (2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl thiazolidin-4-one)Lung Cancer Cell LinesModerate inhibition (31.01%)[13]
Dihydrotestosterone-derived pyrazolesPC-3, DU 145 (Prostate); MCF-7, MDA-MB-231 (Breast); HeLa (Cervical)Evaluated via MTT assay[14]
Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles is well-established, with celecoxib being a prime example of a selective COX-2 inhibitor.[8][15] Brominated pyrazoles have also been investigated for their ability to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes and the prevention of protein denaturation, a key event in inflammatory processes.[16][17]

Quantitative Data for Anti-inflammatory Activity:

Compound Class/DerivativeAssay/TargetEfficacy Metric (IC50/ED50/% Inhibition)Reference(s)
1,3,4,5-tetrasubstituted pyrazole derivativesIn vitro anti-inflammatory93.80% inhibition (at 1 mM)[1]
Pyrazole-thiohydantoin and pyrazole-methylsulfonyl hybridsIn vivo anti-inflammatoryED50 values ranging from 55.83 to 88.28 µmol/kg[1]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4)In vitro anti-inflammatoryBetter activity than Diclofenac sodium[18]
Benzofuran pyrazole with nitro and bromo groups (Compound 23)Pain Response Inhibition60% inhibition[19]
Antimicrobial Activity

The rise of multi-drug resistant (MDR) bacterial strains necessitates the discovery of novel antimicrobial agents.[20] Pyrazole derivatives have emerged as a promising scaffold in this area, exhibiting antibacterial and antifungal properties.[18][21] The presence of bromine is often explored to enhance the potency of these compounds.[5][22]

Quantitative Data for Antimicrobial Activity:

Compound Class/DerivativeTarget Organism(s)Efficacy Metric (MIC/Zone of Inhibition)Reference(s)
Bicyclic pyrazoline with a halogenated aryl ring systemStaphylococcus and Enterococcus genera (including MDR strains)MIC values of 0.5-4 µg/mL[23]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide (3)Escherichia coli (Gram-negative)MIC: 0.25 µg/mL[18]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4)Streptococcus epidermidis (Gram-positive)MIC: 0.25 µg/mL[18]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-hydroxyphenyl)methyl)hydrazinecarboxamide (2)Aspergillus niger (Fungus)MIC: 1 µg/mL[18]
Benzimidazole–pyrazoles (inhibitors of DNA Gyrase and Topoisomerase IV)Antibacterial evaluation performedPotent antibacterial activity reported[24]
Other Biological Activities

The structural versatility of brominated pyrazoles has led to their exploration for other therapeutic targets.

  • Neuroprotective Activity: A series of pyrazole endowed with brominated 7-hydroxyl 4-methyl coumarin derivatives was synthesized and evaluated for activity related to Alzheimer's disease. One compound (D1) showed good antioxidant properties and acted as an inhibitor of both acetylcholine esterase and monoamine oxidase (MAO), with IC50 values in the nanomolar range for hMAO-A (3.9 nM) and hMAO-B (4.4 nM).[25]

  • Enzyme Inhibition: 4-bromo-1H-pyrazole has been identified as an inhibitor of liver alcohol dehydrogenase, an enzyme critical for alcohol metabolism, suggesting potential applications in treating alcohol-related disorders.[4]

Signaling Pathways and Mechanisms of Action

The biological effects of brominated pyrazoles are exerted through various mechanisms, including enzyme inhibition and modulation of cellular signaling cascades.

Anti-inflammatory Mechanism: COX Inhibition

A primary mechanism for the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[8][26] COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX-1 and/or COX-2, these compounds can effectively reduce the inflammatory response.[8][27]

COX_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins (PGs) COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation BrominatedPyrazole Brominated Pyrazole (e.g., Celecoxib analogues) BrominatedPyrazole->COX Inhibition

Caption: Mechanism of COX inhibition by brominated pyrazoles.

Anticancer Mechanism: Induction of Apoptosis

Many anticancer agents, including pyrazole derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[10] This can be triggered through various signaling pathways that ultimately lead to the activation of caspases, a family of proteases that execute the dismantling of the cell. The Annexin V-FITC assay is a common method to detect this process.[11]

Apoptosis_Pathway Start Brominated Pyrazole Derivative Pathway Modulation of Signaling Pathways (e.g., Kinase Inhibition) Start->Pathway Caspase_Activation Caspase Cascade Activation Pathway->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Early_Apoptosis Early Apoptosis (Annexin V+/PI-) Apoptosis->Early_Apoptosis Viable_Cell Viable Cell Viable_Cell->Early_Apoptosis Treatment Late_Apoptosis Late Apoptosis / Necrosis (Annexin V+/PI+) Early_Apoptosis->Late_Apoptosis Experimental_Workflow Synthesis Synthesis & Purification of Brominated Pyrazole Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization InVitro In Vitro Screening Characterization->InVitro Anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle) InVitro->Anticancer AntiInflammatory Anti-inflammatory Assays (COX Inhibition, Protein Denaturation) InVitro->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC Determination) InVitro->Antimicrobial Lead_ID Lead Compound Identification Anticancer->Lead_ID AntiInflammatory->Lead_ID Antimicrobial->Lead_ID InVivo In Vivo Studies (e.g., Paw Edema Model) Lead_ID->InVivo Conclusion Preclinical Candidate InVivo->Conclusion

References

Technical Guide: Safety and Handling of 4-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-Bromo-1-methyl-1H-pyrazol-3-amine (CAS No. 146941-72-2). The information herein is compiled from safety data sheets and chemical databases to ensure a high standard of safety in a laboratory and drug development environment.

Chemical Identification and Physical Properties

Identifier Value
IUPAC Name This compound
CAS Number 146941-72-2
Molecular Formula C4H6BrN3
Molecular Weight 176.02 g/mol
Physical Form Solid Crystalline
Appearance Light yellow
Odor Odorless

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

GHS Classification Hazard Category Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation
Eye Damage/IrritationCategory 2GHS07WarningH319: Causes serious eye irritation
Respiratory/Skin SensitizationCategory 1GHS07WarningH317: May cause an allergic skin reaction
Specific target organ toxicity — single exposureCategory 3, Respiratory systemGHS07WarningH335: May cause respiratory irritation

First-Aid Measures

Adherence to the following first-aid protocols is critical in the event of exposure.

Exposure Route First-Aid Protocol
Ingestion If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] Do not induce vomiting.
Inhalation If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] If not breathing, give artificial respiration.[1]
Skin Contact If on skin, wash with plenty of soap and water.[1] If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
Eye Contact If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

Handling and Storage

Proper handling and storage are essential to minimize risk.

Safe Handling Practices
  • Engineering Controls: Use only outdoors or in a well-ventilated area.[1] Ensure that eyewash stations and safety showers are close to the workstation location.[2]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[2] Wash face, hands, and any exposed skin thoroughly after handling.[1]

  • General Handling: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Avoid contact with skin, eyes, and clothing.[1]

Storage Conditions
  • Container: Keep the container tightly closed.[1]

  • Environment: Store in a well-ventilated place.[1] Keep in a dry, cool place.[2] Keep in a dark place, sealed in dry, at 2-8°C.

  • Incompatibilities: Incompatible with strong oxidizing agents, strong bases, amines, and strong reducing agents.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound.

Protection Type Specification
Eye/Face Protection Wear safety glasses with side-shields or goggles.
Skin Protection Wear protective gloves (e.g., nitrile rubber). Wear protective clothing.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[1]

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[2] Avoid generating dust.

  • Environmental Precautions: Should not be released into the environment.

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the standard operating procedure for the safe handling of this compound in a research setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Work in a well-ventilated area (e.g., fume hood) B->C Proceed to handling D Weigh the required amount of This compound C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F Experiment complete J In case of spill, follow accidental release measures E->J Spill Occurs K In case of exposure, follow first-aid measures E->K Exposure Occurs G Dispose of waste in a designated hazardous waste container F->G H Remove and dispose of PPE correctly G->H I Wash hands thoroughly H->I

Caption: Workflow for the safe handling of this compound.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, based on its GHS classification, it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] Some pyrazole derivatives have been noted for their potential to form carcinogenic nitrosamines, though this is highly structure-dependent.[3] Additionally, certain 1-methyl-1H-pyrazole-5-carboxamides have demonstrated acute mammalian toxicity associated with the inhibition of mitochondrial respiration.[4] Given these potential risks, it is imperative to handle this compound with caution and appropriate protective measures.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Waste disposal should be in accordance with local, regional, and national regulations. Dispose of contents/container to an approved waste disposal plant.[1]

This guide is intended for informational purposes and should be used in conjunction with a comprehensive risk assessment and the specific Safety Data Sheet provided by the supplier. Always prioritize safety and adhere to established laboratory protocols.

References

A Technical Guide to the Thermochemical Properties of 4-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a framework for understanding and determining the thermochemical properties of 4-Bromo-1-methyl-1H-pyrazol-3-amine. Due to a lack of specific experimental data in publicly available literature for this compound, this document focuses on the established experimental and computational methodologies used for analogous pyrazole derivatives. It outlines the protocols for determining key thermochemical parameters such as enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity. Furthermore, it presents a generalized workflow for both experimental and computational approaches, serving as a roadmap for future research on this compound.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole scaffold is of significant interest in medicinal chemistry and drug development due to its diverse biological activities, which include anti-inflammatory, analgesic, and antimicrobial properties.[1] A thorough understanding of the thermochemical properties of this compound is crucial for several aspects of drug development, including:

  • Reaction Energetics: Predicting the feasibility and energy balance of synthetic routes.

  • Polymorph Stability: Understanding the relative stability of different crystalline forms.

  • Binding Thermodynamics: Elucidating the energetic drivers of drug-receptor interactions.

  • Computational Modeling: Providing accurate parameters for molecular simulations.

This guide will detail the necessary experimental and computational protocols to obtain these critical thermochemical data points.

Core Thermochemical Properties

The primary thermochemical properties of interest for this compound are summarized in the table below. While specific values for this compound are not currently available in the literature, this table illustrates how the data would be presented.

PropertySymbolDescription
Standard Enthalpy of FormationΔfH°The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Standard Gibbs Free Energy of FormationΔfG°The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states.
Standard Molar EntropyThe entropy content of one mole of the substance under standard state conditions.
Molar Heat CapacityCp,mThe amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure.

Experimental Determination of Thermochemical Properties

Experimental methods provide the most accurate and reliable thermochemical data. For pyrazole derivatives, combustion calorimetry is a primary technique for determining the enthalpy of formation.[2]

Experimental Protocol: Combustion Calorimetry

This protocol outlines the steps for determining the standard enthalpy of formation of this compound using a static-bomb calorimeter.

Objective: To measure the standard enthalpy of combustion (ΔcH°) and derive the standard enthalpy of formation (ΔfH°).

Materials and Equipment:

  • High-purity sample of this compound

  • Benzoic acid (for calibration)

  • Static-bomb calorimeter

  • High-pressure oxygen source

  • Platinum crucible

  • Cotton fuse wire

  • Digital thermometer with high precision

  • Distilled water

Methodology:

  • Calibration:

    • A pellet of benzoic acid of known mass is placed in the crucible.

    • The crucible is placed in the bomb, and a fuse wire is connected to the ignition circuit with its end in contact with the pellet.

    • A known volume of distilled water is added to the bomb to saturate the atmosphere.

    • The bomb is sealed and purged with oxygen, then filled with high-pressure oxygen (typically 30 atm).

    • The bomb is placed in the calorimeter bucket containing a known mass of water.

    • The initial temperature is recorded for a set period to establish a baseline.

    • The sample is ignited, and the temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

    • The temperature change is corrected for heat exchange with the surroundings to determine the calorimeter's energy equivalent.

  • Sample Measurement:

    • A pellet of this compound of known mass is used instead of benzoic acid.

    • The procedure from steps 1.2 to 1.7 is repeated for the sample.

  • Data Analysis:

    • The gross heat of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter.

    • Corrections are made for the heat of formation of nitric acid and hydrobromic acid from the nitrogen and bromine in the sample.

    • The standard enthalpy of combustion (ΔcH°) is calculated.

    • The standard enthalpy of formation (ΔfH°) is determined using Hess's Law, based on the known enthalpies of formation of the combustion products (CO2, H2O, N2, and HBr).

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_calorimetry Combustion Calorimetry cluster_analysis Data Analysis sample High-Purity Sample pellet Pelletize Sample sample->pellet combust Combust Sample in Bomb pellet->combust calibrate Calibrate with Benzoic Acid calibrate->combust record Record Temperature Change combust->record calc_q Calculate Gross Heat of Combustion record->calc_q correct Apply Corrections (HNO3, HBr) calc_q->correct calc_hc Determine ΔcH° correct->calc_hc calc_hf Calculate ΔfH° via Hess's Law calc_hc->calc_hf final_data final_data calc_hf->final_data Final Thermochemical Data

Caption: Workflow for experimental determination of enthalpy of formation.

Computational Determination of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties. Density Functional Theory (DFT) is a commonly used method for pyrazole derivatives.[3][4]

Computational Protocol: DFT Calculations

This protocol outlines the general steps for calculating the thermochemical properties of this compound using DFT.

Objective: To compute the enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

  • Structure Optimization:

    • The 3D structure of this compound is built.

    • A geometry optimization is performed to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a basis set such as 6-311++G(d,p).[3]

  • Frequency Calculation:

    • A vibrational frequency analysis is performed on the optimized geometry at the same level of theory.

    • The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

    • The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the entropy.

  • Enthalpy of Formation Calculation:

    • The gas-phase enthalpy of formation is typically calculated using an atomization or isodesmic reaction scheme.

    • Atomization Method: The enthalpy of atomization is calculated as the difference between the sum of the electronic energies of the constituent atoms and the electronic energy of the optimized molecule. The experimental enthalpies of formation of the individual atoms are then used to derive the molecule's enthalpy of formation.

    • Isodesmic Method: A balanced reaction is constructed where the number and types of bonds are conserved on both sides of the reaction. The enthalpy of reaction is calculated from the computed electronic energies of all species. The enthalpy of formation of the target molecule can then be determined if the experimental enthalpies of formation of the other molecules in the reaction are known. This method often leads to better error cancellation.

  • Gibbs Free Energy and Entropy:

    • The standard Gibbs free energy of formation and the standard entropy are obtained directly from the output of the frequency calculation, which includes translational, rotational, and vibrational contributions.

Computational Workflow Diagram

computational_workflow cluster_setup Setup cluster_calc Calculation cluster_results Result Extraction cluster_analysis Thermochemical Calculation build Build 3D Structure method Select DFT Method (e.g., B3LYP/6-311++G(d,p)) build->method optimize Geometry Optimization method->optimize frequency Frequency Analysis optimize->frequency verify Verify Minimum (No Imaginary Frequencies) frequency->verify extract Extract ZPVE, S°, Thermal Corrections verify->extract isodesmic Calculate ΔfH° (Isodesmic Reaction) extract->isodesmic gibbs Calculate ΔfG° extract->gibbs final_data Predicted Thermochemical Properties isodesmic->final_data gibbs->final_data

Caption: Workflow for computational determination of thermochemical properties.

Conclusion

While specific thermochemical data for this compound are not yet documented in scientific literature, this guide provides the necessary framework for their determination. A combined approach, utilizing experimental techniques like combustion calorimetry for benchmarking and computational methods such as DFT for a more comprehensive thermodynamic profile, is recommended. The protocols and workflows outlined herein serve as a valuable resource for researchers and drug development professionals seeking to characterize this and other novel pyrazole derivatives, ultimately enabling a more rational approach to drug design and synthesis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 4-Bromo-1-methyl-1H-pyrazol-3-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the regioselective bromination of 1-methyl-1H-pyrazol-3-amine using N-bromosuccinimide (NBS). This application note includes a comprehensive experimental protocol, a summary of key chemical data, and visual representations of the synthetic workflow.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds frequently incorporated into the core structures of pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, antimicrobial, and central nervous system effects, make them attractive scaffolds for drug development. This compound serves as a key intermediate, enabling further functionalization through cross-coupling reactions at the bromine-substituted position and derivatization of the amino group. This protocol outlines a straightforward and efficient method for its preparation.

Chemical Data Summary

A summary of the key physical and predicted spectroscopic data for the final product is provided below for easy reference and characterization.

PropertyValue
Molecular Formula C₄H₆BrN₃
Molecular Weight 176.02 g/mol
CAS Number 146941-72-2
Appearance Off-white to light brown solid
Melting Point 90 °C[1]
Boiling Point 274.6 ± 20.0 °C (Predicted)[1]
Predicted ¹H NMR (Solvent: CDCl₃)δ (ppm): 7.4 (s, 1H, C5-H), 3.7 (s, 3H, N-CH₃), 3.5 (br s, 2H, NH₂)
Predicted ¹³C NMR (Solvent: CDCl₃)δ (ppm): 148 (C3-NH₂), 130 (C5), 95 (C4-Br), 35 (N-CH₃)
Predicted IR (KBr) ν (cm⁻¹): 3450-3300 (N-H stretch), 1620 (N-H bend), 1580 (C=N stretch), 1450 (C-N stretch)
Predicted Mass Spec [M+H]⁺: 175.98, 177.98[2]

Synthesis Workflow

The synthesis of this compound is achieved through the direct bromination of 1-methyl-1H-pyrazol-3-amine. The workflow is depicted in the diagram below.

SynthesisWorkflow Synthesis of this compound Start 1-methyl-1H-pyrazol-3-amine Reaction Bromination Reaction Start->Reaction Reagent N-Bromosuccinimide (NBS) Solvent (e.g., Acetonitrile) Reagent->Reaction Workup Aqueous Workup (e.g., Na₂S₂O₃, NaHCO₃) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

A schematic overview of the synthesis protocol.

Experimental Protocol

Materials:

  • 1-methyl-1H-pyrazol-3-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous acetonitrile.

  • Bromination: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring, activated by the electron-donating amino group, is susceptible to electrophilic attack. N-bromosuccinimide serves as the source of the electrophilic bromine.

ReactionMechanism Proposed Reaction Mechanism cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Deprotonation and Aromatization Pyrazole 1-methyl-1H-pyrazol-3-amine Intermediate Sigma Complex Intermediate Pyrazole->Intermediate + Br⁺ (from NBS) NBS N-Bromosuccinimide (NBS) Succinimide Succinimide Anion Intermediate->Succinimide - H⁺ Intermediate2 Sigma Complex Intermediate Product This compound Intermediate2->Product + Base Base Base (e.g., Succinimide anion) HB Protonated Base

References

Application Notes and Protocols: 4-Bromo-1-methyl-1H-pyrazol-3-amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-methyl-1H-pyrazol-3-amine is a pivotal heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a wide array of biologically active compounds. Its unique structural features, including the reactive bromine atom and the nucleophilic amino group on the pyrazole core, allow for versatile chemical modifications, making it an invaluable scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical candidates, with a focus on kinase inhibitors.

Key Applications in Drug Discovery

This compound is instrumental in the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. These scaffolds are prominent in the development of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases.[1] The bromine atom at the 4-position serves as a convenient handle for introducing molecular diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the exploration of structure-activity relationships (SAR).

Therapeutic Targets of Molecules Derived from this compound:

  • Phosphoinositide 3-kinases (PI3Ks): Derivatives have shown potent and selective inhibition of PI3K isoforms, which are key components of the PI3K/Akt/mTOR signaling pathway, crucial for cell growth and survival.[2][3]

  • Pim-1 Kinase: A serine/threonine kinase often overexpressed in various cancers, making it an attractive target for anti-cancer drug development.[4]

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, and their inhibition is a validated strategy in cancer therapy.[5]

Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation

This protocol describes the general procedure for the cyclocondensation of this compound with a β-dicarbonyl compound, such as acetylacetone, to form the corresponding pyrazolo[1,5-a]pyrimidine scaffold. This reaction is a cornerstone for building a library of kinase inhibitors.

Reaction Scheme:

G reactant1 This compound reagents Acetic Acid (solvent) Reflux reactant1->reagents reactant2 Acetylacetone reactant2->reagents product 7-Bromo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine reagents->product

Figure 1. Synthesis of a pyrazolo[1,5-a]pyrimidine derivative.

Materials:

  • This compound

  • Acetylacetone (or other β-dicarbonyl compounds)

  • Glacial Acetic Acid

  • Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware and reflux apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add acetylacetone (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired pyrazolo[1,5-a]pyrimidine.

Expected Yields:

Yields for this type of cyclocondensation reaction are typically in the range of 60-85%, depending on the specific β-dicarbonyl substrate used.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-4 Functionalization

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the C-4 position of the pyrazole ring, starting from a pyrazolo[1,5-a]pyrimidine synthesized in Protocol 1.

Reaction Workflow:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_process Workup & Purification start 4-Bromo-pyrazolo[1,5-a]pyrimidine catalyst Pd Catalyst (e.g., Pd(PPh3)4) start->catalyst boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->catalyst base Base (e.g., K3PO4) catalyst->base solvent Solvent (e.g., 1,4-Dioxane/Water) base->solvent heating Heating (Reflux) solvent->heating workup Aqueous Workup heating->workup purification Column Chromatography workup->purification product 4-Aryl-pyrazolo[1,5-a]pyrimidine purification->product

Figure 2. Suzuki-Miyaura cross-coupling workflow.

Materials:

  • 4-Bromo-pyrazolo[1,5-a]pyrimidine derivative (from Protocol 1)

  • Aryl or heteroaryl boronic acid or pinacol ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium phosphate [K₃PO₄] or sodium carbonate [Na₂CO₃])

  • Solvent system (e.g., 1,4-dioxane and water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Celite

Procedure:

  • To an oven-dried reaction vessel, add the 4-bromo-pyrazolo[1,5-a]pyrimidine (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Seal the vessel with a septum and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Add the palladium catalyst (typically 5-10 mol%) to the solid mixture.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Stir the reaction mixture vigorously and heat to reflux (typically 80-100 °C) in a preheated oil bath.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[6]

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst, washing the pad with the organic solvent.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-pyrazolo[1,5-a]pyrimidine.

Data Presentation

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Various Boronic Acids

EntryBoronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-1H-pyrazole86
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1H-pyrazole81
34-Trifluoromethylphenylboronic acid4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole61
43,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)-1H-pyrazole75
52-Thiopheneboronic acid4-(Thiophen-2-yl)-1H-pyrazole65

Note: Yields are based on a generic 4-bromopyrazole and may vary for the pyrazolo[1,5-a]pyrimidine system.

Signaling Pathway Visualization

The pyrazolo[1,5-a]pyrimidine derivatives synthesized from this compound often target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibition

Figure 3. Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of complex heterocyclic molecules with significant therapeutic potential. The protocols provided herein for the synthesis of pyrazolo[1,5-a]pyrimidines and their subsequent functionalization via Suzuki-Miyaura coupling offer a robust foundation for the development of novel kinase inhibitors and other targeted therapies. The ability to readily introduce a wide range of substituents allows for fine-tuning of the pharmacological properties of the final compounds, making this intermediate a cornerstone in modern drug discovery programs.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

The functionalization of the pyrazole core, specifically through the introduction of aryl or heteroaryl moieties at the 4-position, is a key strategy for the development of novel drug candidates. 4-Bromo-1-methyl-1H-pyrazol-3-amine serves as a versatile building block for this purpose. The presence of the amino group at the 3-position and the methyl group at the N1-position can influence the electronic properties and reactivity of the pyrazole ring, making the optimization of coupling conditions crucial.

These application notes provide a detailed protocol for the Suzuki coupling reaction of this compound with various arylboronic acids, offering a robust method for the synthesis of 4-aryl-1-methyl-1H-pyrazol-3-amine derivatives. The described methodology, adapted from established procedures for similar aminopyrazole systems, emphasizes the use of modern palladium pre-catalysts and microwave-assisted heating to achieve high yields and short reaction times.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is followed by transmetalation with an organoboron species (arylboronic acid) in the presence of a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.

Suzuki_Coupling_Principle cluster_reactants Reactants cluster_catalyst_system Catalytic System This compound This compound Reaction Suzuki Coupling This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd Pre-catalyst Pd Pre-catalyst Pd Pre-catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction 4-Aryl-1-methyl-1H-pyrazol-3-amine 4-Aryl-1-methyl-1H-pyrazol-3-amine Reaction->4-Aryl-1-methyl-1H-pyrazol-3-amine

Data Presentation: Representative Yields

While specific yield data for the Suzuki coupling of this compound is not extensively published, the following table presents representative yields for the coupling of structurally similar 4-bromo-aminopyrazoles with various arylboronic acids under optimized microwave-assisted conditions.[1][2] This data provides a strong predictive basis for the expected outcomes with the target substrate.

EntryArylboronic AcidProductRepresentative Yield (%)
1Phenylboronic acid1-Methyl-4-phenyl-1H-pyrazol-3-amine85 - 95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-3-amine80 - 90
34-Fluorophenylboronic acid4-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-amine82 - 92
44-(Trifluoromethyl)phenylboronic acid1-Methyl-4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine75 - 85
53-Thienylboronic acid1-Methyl-4-(thiophen-3-yl)-1H-pyrazol-3-amine70 - 80
6Pyridin-3-ylboronic acid1-Methyl-4-(pyridin-3-yl)-1H-pyrazol-3-amine65 - 75

Note: Yields are based on published data for analogous 4-bromo-aminopyrazole systems and may vary depending on the specific substrate and reaction conditions.[1]

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is adapted from the successful coupling of halogenated aminopyrazoles.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • XPhos Pd G2 (2-chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl)-palladium(II)) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Ethanol (reagent grade)

  • Deionized water

  • Microwave reactor vials (appropriate size)

  • Magnetic stir bars

Procedure:

  • Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.5 mmol, 2.5 equiv.).

  • Catalyst Addition: Add the XPhos Pd G2 pre-catalyst (0.02 mmol, 2 mol%) to the vial.

  • Solvent Addition: Add a 3:1 mixture of ethanol and deionized water (e.g., 3 mL ethanol and 1 mL water).

  • Sealing and Purging: Securely seal the vial with a cap. If available, purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a constant temperature of 120 °C for 20-30 minutes.

  • Reaction Monitoring: After the initial irradiation period, the reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is incomplete, it can be subjected to further irradiation.

  • Work-up:

    • Once the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1-methyl-1H-pyrazol-3-amine product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - K₂CO₃ B Add Catalyst: XPhos Pd G2 A->B C Add Solvent: Ethanol/Water (3:1) B->C D Seal and Purge with Inert Gas C->D E Microwave Irradiation (120 °C, 20-30 min) D->E F Monitor Progress (TLC/LC-MS) E->F F->E If incomplete G Cool and Dilute (Ethyl Acetate/Water) F->G If complete H Extraction and Drying G->H I Concentration H->I J Purification (Column Chromatography) I->J K Pure Product: 4-Aryl-1-methyl-1H-pyrazol-3-amine J->K

Signaling Pathway and Logical Relationship

The core of the Suzuki-Miyaura reaction is the palladium catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing the reaction conditions.

Suzuki_Catalytic_Cycle Pd(0)L_n Pd(0) Catalyst OA OA Ar-X 4-Bromo-1-methyl- 1H-pyrazol-3-amine Ar-X->OA Ar'B(OH)₂ Arylboronic Acid TM TM Ar'B(OH)₂->TM Ar-Ar' Coupled Product RE RE RE->Ar-Ar'

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-1-methyl-1H-pyrazol-3-amine derivatives, which are valuable scaffolds in drug discovery. The use of a modern palladium pre-catalyst such as XPhos Pd G2, in conjunction with microwave-assisted heating, provides a rapid and high-yielding protocol. The provided application notes and detailed experimental procedure offer a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors. Careful optimization of reaction parameters may be necessary for particularly challenging substrates.

References

Application Notes and Protocols: Synthesis of PI3K Inhibitors Utilizing 4-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potential Phosphoinositide 3-kinase (PI3K) inhibitors, utilizing 4-Bromo-1-methyl-1H-pyrazol-3-amine as a key starting material. The information presented is curated for professionals in drug discovery and medicinal chemistry, offering insights into synthetic strategies and biological evaluation.

Introduction to PI3K Inhibition

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Dysregulation of the PI3K/Akt/mTOR pathway is frequently implicated in various human diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][2] The development of small molecule inhibitors that target PI3K has been an area of intense research, leading to several approved drugs and numerous candidates in clinical trials.[6][7]

The pyrazolopyrimidine scaffold is a privileged structure in kinase inhibitor design, including for PI3K, as it can mimic the hinge-binding interactions of ATP in the kinase domain.[8] This document outlines a synthetic approach to a pyrazolo[3,4-d]pyrimidine-based PI3K inhibitor starting from this compound.

PI3K Signaling Pathway

The PI3K pathway is activated by various upstream signals, such as growth factors and cytokines.[2][3] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][9] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the cell membrane.[2][5] This leads to the activation of Akt, which in turn phosphorylates a host of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.[1][3]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a pyrazolopyrimidine-based inhibitor.

Synthetic Strategy and Experimental Workflow

The synthesis of a potential PI3K inhibitor from this compound can be envisioned through a multi-step process to construct the pyrazolo[3,4-d]pyrimidine core, followed by functionalization. A plausible route involves the initial construction of a substituted pyrimidine ring onto the pyrazole, followed by a key cross-coupling reaction to introduce a desired substituent.

Experimental_Workflow Start This compound Step1 Cyclization with Diethyl Malonate derivative Start->Step1 Intermediate1 Pyrazolo[3,4-d]pyrimidine-4,6-dione Step1->Intermediate1 Step2 Chlorination (e.g., POCl3) Intermediate1->Step2 Intermediate2 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Step2->Intermediate2 Step3 Selective Amination or Suzuki Coupling Intermediate2->Step3 Intermediate3 Monosubstituted Intermediate Step3->Intermediate3 Step4 Final Cross-Coupling or Substitution Intermediate3->Step4 FinalProduct Target PI3K Inhibitor Step4->FinalProduct Purification Purification & Characterization FinalProduct->Purification

Caption: General experimental workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine-based PI3K inhibitor.

Detailed Experimental Protocols

The following protocols are hypothetical and based on established synthetic methodologies for pyrazolopyrimidines found in the literature. Researchers should adapt and optimize these conditions as necessary.

Protocol 1: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

  • To a solution of sodium ethoxide, prepared by dissolving sodium (2.3 g, 100 mmol) in absolute ethanol (50 mL), add this compound (8.8 g, 50 mmol).

  • To this mixture, add diethyl malonate (8.0 g, 50 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water (200 mL) and acidify with concentrated HCl to pH 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired product.

Protocol 2: Synthesis of 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Suspend 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (from Protocol 1) in phosphorus oxychloride (POCl₃, 50 mL).

  • Add N,N-dimethylaniline (2 mL) dropwise.

  • Heat the mixture at reflux for 5 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of a Monosubstituted Intermediate via Suzuki Coupling

This protocol describes a selective Suzuki coupling at the C4 position, a common strategy in the synthesis of related inhibitors.

  • To a degassed solution of 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (from Protocol 2, 1.0 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL), add the desired aryl or heteroaryl boronic acid (1.2 mmol) and sodium carbonate (2.5 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Heat the reaction mixture at 100 °C under a nitrogen atmosphere for 12 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: Final Product Synthesis via Buchwald-Hartwig Amination

This protocol outlines the introduction of an amine at the C6 position.

  • To a solution of the monosubstituted intermediate (from Protocol 3, 1.0 mmol) in toluene (10 mL), add the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a suitable palladium catalyst/ligand system (e.g., Pd₂(dba)₃ and XPhos).

  • Degas the mixture and heat at 100 °C under a nitrogen atmosphere for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation: In Vitro Activity of Structurally Related PI3K Inhibitors

While specific IC₅₀ data for inhibitors directly synthesized from this compound is not available in the cited literature, the following table presents the inhibitory activities of various pyrazolopyrimidine-based compounds against different PI3K isoforms to provide a comparative context.

Compound IDScaffoldPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Reference
CPL302415 Pyrazolo[1,5-a]pyrimidine1422254001816900[10]
Compound 7 Pyrazolo[1,5-a]pyrimidine1060>60000475>60000[9]
Compound 13 Pyrazolo[1,5-a]pyrimidine>20000>60000772>60000[9]
CPL302253 (54) Pyrazolo[1,5-a]pyrimidine>1000050102.81200[9]
GDC-0941 Thieno[3,2-d]pyrimidine333319[10]
SN32976 Not Specified527714[4]

Note: The data presented is for comparative purposes and highlights the potential for developing potent and selective PI3K inhibitors based on the pyrazolopyrimidine core. The actual activity of compounds synthesized from this compound would require experimental determination.

Conclusion

The use of this compound as a starting material offers a viable pathway for the synthesis of novel pyrazolo[3,4-d]pyrimidine-based PI3K inhibitors. The outlined synthetic strategies, based on established chemical transformations, provide a framework for medicinal chemists to design and synthesize new chemical entities targeting the PI3K pathway. Further optimization of the synthetic route and extensive biological evaluation will be necessary to identify lead compounds with therapeutic potential.

References

Application Notes and Protocols for N-alkylation of 4-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for the N-alkylation of 4-Bromo-1-methyl-1H-pyrazol-3-amine, a critical transformation for the synthesis of diverse molecular scaffolds in drug discovery and development. The protocols address key challenges, including regioselectivity and reaction optimization.

Introduction

N-alkylation of pyrazole derivatives is a fundamental synthetic step in medicinal chemistry, as the introduction of alkyl groups on the exocyclic amine can significantly modulate the pharmacological properties of the resulting compounds. This compound is a versatile building block, and its selective N-alkylation provides access to a wide array of substituted aminopyrazoles. A primary challenge in the N-alkylation of aminopyrazoles is controlling the regioselectivity, as alkylation can potentially occur at the exocyclic amino group or the pyrazole ring nitrogens if the substrate is not pre-functionalized. However, for the specified substrate, this compound, the pyrazole ring is already fully substituted at the nitrogen positions, directing the alkylation to the exocyclic 3-amino group.

Reaction Scheme

The general reaction for the N-alkylation of this compound involves the reaction of the starting material with an alkylating agent in the presence of a base.

G cluster_0 N-alkylation Reaction start This compound reagents + R-X (Alkylating Agent) + Base start->reagents product N-alkyl-4-Bromo-1-methyl-1H-pyrazol-3-amine reagents->product

Caption: General N-alkylation reaction scheme.

Data Presentation: Summary of Reaction Conditions

The choice of base, solvent, and temperature is crucial for the successful N-alkylation of this compound. The following table summarizes typical reaction conditions based on analogous transformations of substituted aminopyrazoles and other heterocyclic amines.

Alkylating Agent (R-X)BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl IodideK₂CO₃Acetonitrile8012-2470-90
Ethyl BromideNaHDMF25-606-1865-85
Benzyl BromideCs₂CO₃DMSO258-1675-95
Isopropyl Iodidet-BuOKTHF6024-4840-60
Allyl BromideK₂CO₃Acetonitrile604-880-95

Experimental Protocols

This section provides detailed protocols for the N-alkylation of this compound using different bases.

Protocol 1: N-Alkylation using Potassium Carbonate (K₂CO₃)

This protocol is suitable for reactive alkylating agents like methyl iodide and benzyl bromide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C for methyl iodide) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

Protocol 2: N-Alkylation using Sodium Hydride (NaH)

This protocol is suitable for less reactive alkylating agents and when a stronger base is required.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, isopropyl iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2-1.5 eq) in anhydrous DMF.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0°C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add the alkyl halide (1.1-1.3 eq) dropwise.

  • Allow the reaction to warm to room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0°C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the N-alkylation experiment.

G cluster_workflow Experimental Workflow prep Reaction Setup (Inert Atmosphere) reagents Addition of Substrate and Base prep->reagents alkylating_agent Addition of Alkylating Agent reagents->alkylating_agent reaction Reaction Monitoring (TLC/LC-MS) alkylating_agent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for N-alkylation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkylating agents are often toxic and carcinogenic; handle with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere and quench carefully.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Synthesis of Anti-inflammatory Agents: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of key anti-inflammatory agents. It is designed to serve as a practical guide for professionals in the field of drug discovery and development, offering insights into the synthesis of selective inhibitors for crucial inflammatory targets, including Cyclooxygenase-2 (COX-2), Janus Kinase (JAK), and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. The following sections contain experimental protocols, data presentation tables, and visualizations of signaling pathways and workflows to facilitate a comprehensive understanding of the synthesis and application of these agents.

Selective COX-2 Inhibitors: The Case of Celecoxib

Cyclooxygenase-2 (COX-2) is an enzyme that is significantly upregulated at sites of inflammation and plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain.[1] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a well-established strategy to develop anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[1] Celecoxib is a classic example of a selective COX-2 inhibitor.[1]

Signaling Pathway

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Upregulates Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid Releases Arachidonic Acid->COX-2 Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2 Inhibits

Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.

Experimental Protocols

Synthesis of Celecoxib

The synthesis of Celecoxib can be achieved through the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-sulfamoylphenylhydrazine hydrochloride.[2][3]

  • Materials:

    • 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione

    • 4-Sulfamoylphenylhydrazine hydrochloride

    • Ethanol

    • Hydrochloric acid (catalytic amount)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid to the solution.

    • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Celecoxib.[4]

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro COX-2 Inhibition Assay

This assay determines the inhibitory activity of a compound against the COX-2 enzyme.[5][6]

  • Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Test compound (e.g., Celecoxib)

    • Assay buffer

    • Heme cofactor

    • Fluorometric probe

    • 96-well white opaque plate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.

    • Add the diluted test compound or vehicle control to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.[7]

    • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Data Presentation
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib>1000.04>2500
Ibuprofen5100.5
Diclofenac10.110

Note: The IC50 values are representative and may vary depending on the specific assay conditions.

Janus Kinase (JAK) Inhibitors: The Case of Tofacitinib

Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are crucial for cytokine signaling.[8] The JAK-STAT signaling pathway is involved in a wide range of inflammatory and autoimmune diseases.[8] Tofacitinib is a JAK inhibitor that is used in the treatment of rheumatoid arthritis and other inflammatory conditions.[9]

Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates p-STAT p-STAT STAT->p-STAT Nucleus Nucleus p-STAT->Nucleus Dimerizes & Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Protocols

Synthesis of Tofacitinib

The synthesis of Tofacitinib is a multi-step process. A common route involves the coupling of a protected 3-amino-4-methylpiperidine derivative with a pyrrolo[2,3-d]pyrimidine core, followed by deprotection and functionalization.[10][11]

  • Materials:

    • (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

    • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

    • Ethyl cyanoacetate

    • Palladium on carbon (Pd/C)

    • Hydrogen gas

    • Various solvents and reagents for protection/deprotection steps

  • Procedure (Simplified Overview):

    • Coupling: React (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of a base to form the core structure.

    • Debenzylation: Remove the benzyl protecting group from the piperidine nitrogen via catalytic hydrogenation using Pd/C and hydrogen gas.

    • Amidation: React the debenzylated intermediate with ethyl cyanoacetate to introduce the cyanoacetyl group.

    • Purification: Purify the final product using column chromatography.

    • Characterization: Confirm the structure and purity of Tofacitinib using NMR and mass spectrometry.[12]

JAK Inhibition Cellular Assay (STAT Phosphorylation)

This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.[8][13][14]

  • Materials:

    • A suitable cell line expressing the target JAK and STAT proteins (e.g., human PBMCs)

    • Cytokine to stimulate the pathway (e.g., IL-2, IL-6)

    • Test compound (e.g., Tofacitinib)

    • Cell culture medium and supplements

    • Fixation and permeabilization buffers

    • Fluorescently labeled anti-phospho-STAT antibody

    • Flow cytometer

  • Procedure:

    • Culture the cells and seed them in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle control.

    • Stimulate the cells with a specific cytokine to activate the JAK-STAT pathway.

    • Fix and permeabilize the cells.

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., pSTAT3, pSTAT5).

    • Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation.

    • Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Tofacitinib1.1201.0
Ruxolitinib3.32.8428

Note: The IC50 values are representative and may vary depending on the specific assay conditions.

NLRP3 Inflammasome Inhibitors: The Case of MCC950

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18.[15] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[16] MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[17]

Signaling Pathway

NLRP3_Inflammasome_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP, Nigericin) NF-kB Activation NF-kB Activation pro-IL-1B & NLRP3 Transcription pro-IL-1B & NLRP3 Transcription NF-kB Activation->pro-IL-1B & NLRP3 Transcription pro-IL-1B pro-IL-1B pro-IL-1B & NLRP3 Transcription->pro-IL-1B NLRP3 NLRP3 ASC ASC NLRP3->ASC Assembly pro-Caspase-1 pro-Caspase-1 ASC->pro-Caspase-1 Assembly Caspase-1 (active) Caspase-1 (active) pro-Caspase-1->Caspase-1 (active) IL-1B (mature) IL-1B (mature) Caspase-1 (active)->IL-1B (mature) Cleaves pro-IL-1B Inflammation Inflammation IL-1B (mature)->Inflammation MCC950 MCC950 MCC950->NLRP3 Inhibits Assembly

Caption: NLRP3 inflammasome activation pathway and the inhibitory action of MCC950.

Experimental Protocols

Synthesis of MCC950

The synthesis of MCC950 involves a multi-step route. A key step is the formation of the hexahydro-s-indacene core, followed by functionalization to introduce the sulfonylurea moiety.[17][18]

  • Materials:

    • 2,3-dihydro-1H-indene

    • 3-chloropropionyl chloride

    • Aluminum chloride

    • Sulfuric acid

    • Nitric acid

    • Reagents for reduction, amination, and sulfonylurea formation

  • Procedure (Conceptual Overview):

    • Friedel-Crafts Acylation: React 2,3-dihydro-1H-indene with 3-chloropropionyl chloride in the presence of a Lewis acid like aluminum chloride.

    • Cyclization: Treat the product with a strong acid such as sulfuric acid to form the tricyclic indacenone core.

    • Nitration and Reduction: Introduce a nitro group onto the aromatic ring, followed by reduction to an amine.

    • Sulfonylurea Formation: React the amine with a furan-2-sulfonyl isocyanate derivative to form the final MCC950 product.

    • Purification and Characterization: Purify the compound using chromatography and characterize its structure by NMR and mass spectrometry.

NLRP3 Inflammasome Activation Assay in Vitro

This assay measures the ability of a compound to inhibit NLRP3 inflammasome activation in cells, typically by quantifying the release of IL-1β.[19][20][21][22][23]

  • Materials:

    • Bone marrow-derived macrophages (BMDMs) or THP-1 cells

    • Lipopolysaccharide (LPS) for priming

    • NLRP3 activator (e.g., ATP, nigericin)

    • Test compound (e.g., MCC950)

    • Cell culture medium and supplements

    • ELISA kit for IL-1β

  • Procedure:

    • Culture BMDMs or differentiate THP-1 cells into macrophages.

    • Prime the cells with LPS (e.g., 1 µg/mL) for a few hours to upregulate NLRP3 and pro-IL-1β expression.

    • Pre-incubate the primed cells with various concentrations of the test compound.

    • Activate the NLRP3 inflammasome by adding an activator like ATP or nigericin.

    • After a suitable incubation period, collect the cell culture supernatants.

    • Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's protocol.

    • Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation
CompoundNLRP3 IC50 (nM)
MCC9508

Note: The IC50 value is representative and may vary depending on the specific assay conditions.

In Vivo Evaluation of Anti-inflammatory Activity

Carrageenan-Induced Paw Edema Model

This is a widely used in vivo model to assess the acute anti-inflammatory activity of new compounds.[24][25][26][27][28]

Experimental Workflow

Edema_Workflow Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Compound Administration (Test vs. Vehicle) Compound Administration (Test vs. Vehicle) Baseline Paw Volume Measurement->Compound Administration (Test vs. Vehicle) Carrageenan Injection into Paw Carrageenan Injection into Paw Compound Administration (Test vs. Vehicle)->Carrageenan Injection into Paw Paw Volume Measurement (at time intervals) Paw Volume Measurement (at time intervals) Carrageenan Injection into Paw->Paw Volume Measurement (at time intervals) Data Analysis (% Inhibition of Edema) Data Analysis (% Inhibition of Edema) Paw Volume Measurement (at time intervals)->Data Analysis (% Inhibition of Edema)

Caption: Workflow for the carrageenan-induced paw edema model.

Experimental Protocol
  • Materials:

    • Rats or mice

    • Carrageenan solution (e.g., 1% in saline)

    • Test compound and vehicle

    • Plethysmometer or calipers for measuring paw volume/thickness

  • Procedure:

    • Acclimatize the animals to the laboratory conditions.

    • Measure the initial volume of the right hind paw of each animal.

    • Administer the test compound or vehicle to the animals via a suitable route (e.g., oral, intraperitoneal).

    • After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

General Laboratory Procedures

Purification of Synthetic Compounds

Purification of the synthesized anti-inflammatory agents is critical to ensure the accuracy of biological data. Common purification techniques include:

  • Recrystallization: This technique is used to purify solid compounds based on differences in solubility.

  • Column Chromatography: This is a versatile method for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase.[4]

  • Preparative High-Performance Liquid Chromatography (HPLC): This technique is used for high-resolution purification of compounds.

Characterization of Synthetic Compounds

The structure and purity of the synthesized compounds must be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.

  • Elemental Analysis: Determines the elemental composition of the compound.

This document serves as a foundational resource. Researchers are encouraged to consult the cited literature for more in-depth information and to adapt these protocols to their specific experimental needs and laboratory conditions.

References

Application Notes and Protocols for the Derivatization of 4-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chemical derivatization of 4-Bromo-1-methyl-1H-pyrazol-3-amine, a versatile building block in medicinal chemistry. The protocols outlined below cover key transformations targeting both the 3-amino group and the 4-bromo position, enabling the synthesis of a diverse range of pyrazole derivatives for drug discovery and development.

Introduction

This compound is a valuable scaffold in the synthesis of biologically active molecules. The presence of three distinct functional handles—the nucleophilic 3-amino group, the versatile 4-bromo substituent amenable to cross-coupling reactions, and the pyrazole ring nitrogens—offers multiple avenues for structural modification. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize pharmacological properties. These application notes provide reliable methods for N-acylation, N-sulfonylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Chemoselectivity and Strategic Considerations

The derivatization of this compound requires careful consideration of chemoselectivity. The 3-amino group is a potent nucleophile, while the 4-bromo position is susceptible to palladium-catalyzed cross-coupling reactions. The reactivity of these sites can be modulated by the choice of reagents and reaction conditions. For instance, derivatization of the 3-amino group via acylation or sulfonylation can be achieved selectively under basic conditions without affecting the 4-bromo position. Conversely, palladium-catalyzed cross-coupling reactions at the 4-position can be performed in the presence of the free amino group, although in some cases, protection of the amino group may be advantageous to prevent potential catalyst inhibition or side reactions.

Experimental Protocols

N-Acylation of the 3-Amino Group

This protocol describes the acylation of the 3-amino group of this compound with an acid chloride.

Reaction Scheme:

cluster_reactants Reactants cluster_products Product reactant1 This compound product N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)amide reactant1->product Pyridine, CH2Cl2, 0 °C to rt reactant2 R-COCl reactant2->product

N-Acylation Reaction Workflow

Materials:

  • This compound

  • Acid chloride (e.g., benzoyl chloride)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq).

  • Slowly add the acid chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data:

DerivativeReagentYieldReference
4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamideBenzoyl chlorideHigh[1]
N-Sulfonylation of the 3-Amino Group

This protocol details the sulfonylation of the 3-amino group using a sulfonyl chloride.

Reaction Scheme:

cluster_reactants Reactants cluster_products Product reactant1 This compound product N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)sulfonamide reactant1->product Pyridine, CH2Cl2, 0 °C to rt reactant2 R-SO2Cl reactant2->product

N-Sulfonylation Reaction Workflow

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) and cool the solution to 0 °C.

  • Add pyridine (1.5 eq) to the solution.

  • Add the sulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Dilute the reaction mixture with dichloromethane and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (e.g., ethyl acetate/hexane).

Quantitative Data:

DerivativeReagentYieldReference
N-(4-bromo-1-methyl-1H-pyrazol-3-yl)benzenesulfonamideBenzenesulfonyl chlorideGoodAnalogous procedures suggest good yields.
Suzuki-Miyaura Cross-Coupling at the 4-Bromo Position

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 4-position.

Reaction Scheme:

cluster_reactants Reactants cluster_products Product reactant1 This compound product 4-Aryl-1-methyl-1H-pyrazol-3-amine reactant1->product Pd catalyst, Base, Solvent, Heat reactant2 Ar-B(OH)2 reactant2->product cluster_reactants Reactants cluster_products Product reactant1 This compound product N4-substituted-1-methyl-1H-pyrazole-3,4-diamine reactant1->product Pd catalyst, Ligand, Base, Solvent, Heat reactant2 R2NH reactant2->product G cluster_N3_derivatization Derivatization at 3-Amino Group cluster_C4_derivatization Derivatization at 4-Bromo Position A This compound B N-Acylation (RCOCl, Pyridine) A->B Forms Amide C N-Sulfonylation (RSO2Cl, Pyridine) A->C Forms Sulfonamide D Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst, Base) A->D Forms C-C bond E Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) A->E Forms C-N bond

References

Application Notes: 4-Bromo-1-methyl-1H-pyrazol-3-amine in the Development of CRAC Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium release-activated calcium (CRAC) channels are critical regulators of intracellular calcium (Ca²⁺) signaling, playing a pivotal role in the function of immune cells and other cell types.[1] The primary components of CRAC channels are the stromal interaction molecule (STIM) proteins, which act as Ca²⁺ sensors in the endoplasmic reticulum, and the Orai proteins that form the channel pore in the plasma membrane. Dysregulation of CRAC channel activity is implicated in a range of pathologies, including autoimmune diseases and inflammatory conditions, making them a key target for therapeutic intervention. The pyrazole scaffold has emerged as a promising pharmacophore in the design of potent and selective CRAC channel inhibitors. This document provides detailed application notes and protocols for the use of 4-Bromo-1-methyl-1H-pyrazol-3-amine as a key building block in the synthesis and evaluation of novel CRAC channel inhibitors.

Synthetic Approach: From this compound to Pyrazole Carboxamide Inhibitors

A common and effective strategy for elaborating the this compound core into potent CRAC channel inhibitors is through amide bond formation. The bromine atom at the 4-position can be utilized for further diversification, for instance, via Suzuki coupling, though this application note will focus on the derivatization of the 3-amino group. The following represents a general synthetic scheme for the preparation of a library of pyrazole carboxamide derivatives.

Scheme 1: General Synthesis of Pyrazole Carboxamide-based CRAC Inhibitors

G start This compound intermediate N-(4-bromo-1-methyl-1H-pyrazol-3-yl)carboxamide Derivative start->intermediate Amide Coupling reagent1 Aryl/Heteroaryl Carboxylic Acid reagent1->intermediate product Final CRAC Inhibitor Candidate intermediate->product Optional Further Modification (e.g., Suzuki Coupling) reagent2 Amide Coupling Reagents (e.g., HATU, EDCI/HOBt) reagent2->intermediate

Caption: Synthetic route for pyrazole carboxamide inhibitors.

Data Presentation: Inhibitory Activity of Representative Pyrazole-Based Compounds

The following tables summarize the inhibitory activities of representative pyrazole carboxamide CRAC channel inhibitors, demonstrating the potency that can be achieved with this scaffold. While the specific compounds listed may not be direct derivatives of this compound, they represent the class of inhibitors that can be synthesized and evaluated.

Table 1: In Vitro Inhibitory Activity of Representative Pyrazole Carboxamide CRAC Inhibitors

Compound IDTarget AssayCell LineIC₅₀ (nM)Reference
Compound XThapsigargin-induced Ca²⁺ influxJurkat T cells77[2]
YM-58483Store-operated Ca²⁺ entry (SOCE)Jurkat T cells100-150[3]
GSK-7975ACRAC channel current (ICRAC)RBL-1 cellsN/A[4]
Synta66Store-operated Ca²⁺ entry (SOCE)RBL-1 cellsN/A[4]

Table 2: In Vivo Efficacy of a Representative Pyrazole Carboxamide CRAC Inhibitor

Compound IDAnimal ModelEndpointED₅₀ (mg/kg, p.o.)Reference
Compound YOvalbumin-induced airway eosinophilia in ratsInhibition of eosinophilia1.3[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide researchers in the evaluation of newly synthesized CRAC channel inhibitors derived from this compound.

Protocol 1: Calcium Influx Assay Using Fluo-4 AM

This assay directly measures the ability of a compound to inhibit store-operated calcium entry (SOCE).

Objective: To quantify the inhibition of thapsigargin-induced Ca²⁺ influx in a T-cell line.

Materials:

  • Jurkat T cells

  • RPMI-1640 medium with 10% FBS

  • 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator

  • Thapsigargin (TG)

  • Test compounds (dissolved in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed Jurkat T cells at a density of 1 x 10⁵ cells/well in a 96-well plate and incubate overnight.

  • Dye Loading: Wash the cells once with Ca²⁺-free HBSS. Load the cells with 4 µM Fluo-4 AM in Ca²⁺-free HBSS for 45 minutes at 37°C.

  • Compound Incubation: Wash the cells twice with Ca²⁺-free HBSS to remove excess dye. Add Ca²⁺-free HBSS containing various concentrations of the test compound or vehicle (DMSO) and incubate for 30 minutes.

  • Store Depletion: To initiate Ca²⁺ store depletion, add thapsigargin to a final concentration of 1 µM.

  • Measurement of SOCE: After a 5-minute incubation with thapsigargin, add CaCl₂ to a final concentration of 2 mM to initiate Ca²⁺ influx.

  • Data Acquisition: Immediately measure the fluorescence intensity (Excitation: 490 nm, Emission: 525 nm) every 5 seconds for 5-10 minutes using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the peak fluorescence signal in the presence of the compound compared to the vehicle control. Determine the IC₅₀ value by fitting the dose-response curve.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement plate Seed Jurkat Cells wash1 Wash (Ca2+-free HBSS) plate->wash1 load Load with Fluo-4 AM wash1->load wash2 Wash (Ca2+-free HBSS) load->wash2 compound Add Test Compound wash2->compound tg Add Thapsigargin compound->tg ca_add Add CaCl2 tg->ca_add read Read Fluorescence ca_add->read

Caption: Workflow for the Calcium Influx Assay.

Protocol 2: NFAT Reporter Gene Assay

This assay assesses the functional consequence of CRAC channel inhibition on the downstream NFAT signaling pathway.[5]

Objective: To measure the inhibition of NFAT-driven reporter gene expression.

Materials:

  • Jurkat T cells stably transfected with an NFAT-luciferase reporter construct.

  • Cell culture medium.

  • 96-well white, clear-bottom plates.

  • Thapsigargin (TG) and Phorbol 12-myristate 13-acetate (PMA).

  • Test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the NFAT-reporter Jurkat cells into a 96-well plate.[5]

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compound for 1 hour.[5]

  • Cell Stimulation: Stimulate the cells with 1 µM TG and 50 ng/mL PMA for 6-8 hours to induce NFAT activation and luciferase expression.[5]

  • Lysis and Luminescence Measurement: After the incubation period, add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.[5]

  • Data Acquisition: Measure the luminescence using a luminometer.[5]

  • Data Analysis: Calculate the percent inhibition of luciferase activity for each compound concentration relative to the stimulated vehicle control.[5] Determine the IC₅₀ value from the dose-response curve.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Detection seed Seed NFAT-Reporter Jurkat Cells preincubate Pre-incubate with Test Compound seed->preincubate stimulate Stimulate with TG/PMA preincubate->stimulate add_reagent Add Luciferase Reagent stimulate->add_reagent read_lum Read Luminescence add_reagent->read_lum

Caption: Workflow for the NFAT Reporter Gene Assay.

Protocol 3: IL-2 Production Assay

This protocol evaluates the effect of CRAC inhibitors on a key physiological response in T cells, the production of the cytokine Interleukin-2 (IL-2).

Objective: To quantify the inhibition of IL-2 production in stimulated T cells.

Materials:

  • Jurkat T cells or primary human T cells.

  • RPMI-1640 with 10% FBS.

  • 96-well cell culture plates.

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies.

  • Test compounds.

  • Human IL-2 ELISA kit.

  • Plate reader.

Procedure:

  • Cell Plating: Plate Jurkat T cells or primary T cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with a dilution series of the test compound for 1 hour.

  • Cell Stimulation: Stimulate the cells with an appropriate activating agent (e.g., 1 µg/mL PHA or plate-bound anti-CD3 and soluble anti-CD28 antibodies).

  • Incubation: Incubate for 24-48 hours to allow for IL-2 production and secretion.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of secreted IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of IL-2 production for each compound concentration relative to the stimulated vehicle control. Determine the IC₅₀ value from the dose-response curve.

Signaling Pathway

G cluster_0 Endoplasmic Reticulum cluster_1 Plasma Membrane cluster_2 Cytosol cluster_3 Nucleus STIM1 STIM1 ORAI1 ORAI1 (CRAC Channel) STIM1->ORAI1 Activation Ca_ER Ca2+ Ca_ER->STIM1 Senses low Ca2+ Ca_cyto Intracellular Ca2+ Rise ORAI1->Ca_cyto Ca_extra Extracellular Ca2+ Ca_extra->ORAI1 Ca2+ Influx (SOCE) Calcineurin Calcineurin Ca_cyto->Calcineurin Activation NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Nuclear Translocation Gene Gene Expression (e.g., IL-2) NFAT_nuc->Gene Transcription TCR TCR Activation PLC PLCγ TCR->PLC IP3 IP3 PLC->IP3 IP3->Ca_ER Ca2+ Release Inhibitor Pyrazole Carboxamide Inhibitor Inhibitor->ORAI1 Blockade

Caption: CRAC Channel Signaling Pathway and Point of Inhibition.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and versatile chemical properties.[1][2][3] The functionalization of the pyrazole core, particularly at the 4-position, is a key strategy in the development of novel therapeutic agents and functional materials.[4][5] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the synthesis of 4-substituted pyrazoles, offering a broad substrate scope and high efficiency.[6][7] This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-bromo-pyrazoles, a readily accessible and versatile starting material.[8]

The unique structure of 4-bromo-1H-pyrazole provides a reactive site that is invaluable for various synthetic transformations, making it a cornerstone for building complex molecules with desired biological activities.[4] These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.[7] Such modifications are critical for fine-tuning the pharmacological properties of potential drug candidates, including their efficacy, side-effect profiles, and pharmacokinetic properties.[4]

Applications in Drug Discovery and Development

The pyrazole scaffold is a "biologically privileged" structure, found in numerous FDA-approved drugs and clinical candidates.[9][10] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antipsychotic properties.[3][11] The ability to precisely modify the pyrazole core through cross-coupling reactions is therefore of paramount importance in drug discovery programs. For instance, the synthesis of 4-aryl pyrazoles via Suzuki-Miyaura coupling is a common strategy for accessing compounds with potential applications in oncology and other therapeutic areas.[12][13] Similarly, the introduction of amino groups at the C4 position through Buchwald-Hartwig amination can lead to potent enzyme inhibitors and receptor modulators.[14][15]

Key Advantages of Palladium-Catalyzed Cross-Coupling

  • Versatility: A wide range of functional groups can be introduced at the 4-position of the pyrazole ring.

  • Efficiency: These reactions often proceed with high yields and selectivity.[12]

  • Mild Reaction Conditions: Many modern catalyst systems operate under mild conditions, tolerating a variety of sensitive functional groups.[12][16]

  • Predictability: The outcomes of these reactions are generally predictable, facilitating rational drug design.

Experimental Workflows and Reaction Schemes

A general workflow for a palladium-catalyzed cross-coupling reaction involving a 4-bromo-pyrazole is depicted below. This is followed by specific schemes for common coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine 4-Bromo-pyrazole, Coupling Partner, Catalyst, Ligand, and Base in Solvent inert Degas and Place under Inert Atmosphere reagents->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction and Extract monitor->quench purify Purify by Column Chromatography quench->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize Suzuki_Miyaura_Coupling 4-Bromo-pyrazole 4-Bromo-pyrazole 4-Aryl/Vinyl-pyrazole 4-Aryl/Vinyl-pyrazole 4-Bromo-pyrazole->4-Aryl/Vinyl-pyrazole Pd(0)/Pd(II) Catalytic Cycle Aryl/Vinyl Boronic Acid Aryl/Vinyl Boronic Acid Aryl/Vinyl Boronic Acid->4-Aryl/Vinyl-pyrazole Pd Catalyst Pd Catalyst Base Base Byproducts Byproducts Heck_Reaction 4-Bromo-pyrazole 4-Bromo-pyrazole 4-Vinyl-pyrazole 4-Vinyl-pyrazole 4-Bromo-pyrazole->4-Vinyl-pyrazole Pd(0)/Pd(II) Catalytic Cycle Alkene Alkene Alkene->4-Vinyl-pyrazole Pd Catalyst Pd Catalyst Base Base Byproducts Byproducts Sonogashira_Coupling 4-Bromo-pyrazole 4-Bromo-pyrazole 4-Alkynyl-pyrazole 4-Alkynyl-pyrazole 4-Bromo-pyrazole->4-Alkynyl-pyrazole Pd(0)/Pd(II) and Cu(I) Catalytic Cycles Terminal Alkyne Terminal Alkyne Terminal Alkyne->4-Alkynyl-pyrazole Pd Catalyst Pd Catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst Base Base Byproducts Byproducts

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 4-Bromo-1-methyl-1H-pyrazol-3-amine, a key intermediate in pharmaceutical and agrochemical research. The resources are tailored for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and direct method is the electrophilic bromination of the starting material, 1-methyl-1H-pyrazol-3-amine. This approach typically involves reacting the starting pyrazole with a suitable brominating agent in an appropriate solvent. The primary challenge in this synthesis is controlling the regioselectivity to ensure the bromine atom is introduced at the desired 4-position of the pyrazole ring.

Q2: Why is regioselectivity a concern during the bromination of 1-methyl-1H-pyrazol-3-amine?

The pyrazole ring has multiple positions where electrophilic substitution can occur. For 1-methyl-1H-pyrazol-3-amine, the 4-position is generally the most electronically rich and sterically accessible, making it the preferred site for bromination.[1] However, under harsh conditions or with incorrect stoichiometry, substitution can occur at other positions, or di-bromination may result, leading to a mixture of impurities and a lower yield of the desired product. The pyridine-like nitrogen atom in the pyrazole ring directs substitution, influencing the reaction's outcome.[2][3]

Q3: What are the common side products, and how can they be minimized?

Common side products include the di-brominated pyrazole and isomers where bromine has substituted at an undesired position. To minimize these, precise control over the stoichiometry of the brominating agent is crucial. Adding the brominating agent portion-wise or as a solution over time can help prevent localized high concentrations that lead to over-bromination. Maintaining a controlled low temperature throughout the reaction can also enhance selectivity.

Q4: Are there alternative, safer bromination methods to using elemental bromine?

Yes, due to the hazardous nature of elemental bromine (Br₂), alternative reagents are highly recommended.[4] N-Bromosuccinimide (NBS) is a widely used, safer alternative that is a solid and easier to handle.[5] Other methods include in-situ generation of bromine from sodium bromide (NaBr) using an oxidant like Oxone®, which can be performed in a continuous flow setup for enhanced safety and control.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Yield

Possible CauseRecommended Solution
Degradation of Starting Material The starting amine can be sensitive to oxidation. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use high-purity, fresh starting materials.
Incorrect Reaction Temperature Bromination is an exothermic reaction. Maintain the recommended temperature (often 0-5 °C) using an ice bath to prevent side reactions and degradation. Allow the reaction to warm to room temperature slowly if the protocol requires it.
Ineffective Brominating Agent The activity of some brominating agents like NBS can degrade over time. Use a freshly opened container or recrystallize the NBS before use. Consider an alternative agent if yields remain low.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration, but be cautious of potential side product formation.

Problem 2: Formation of Multiple Products (Low Purity)

Possible CauseRecommended Solution
Over-bromination (Di-bromo impurity) Use a precise stoichiometry of the brominating agent (typically 1.0-1.05 equivalents). Add the agent slowly and in portions to the reaction mixture. This "reverse addition" (adding the substrate to the brominating agent) can sometimes help, but slow addition of the brominating agent is more common.
Incorrect Regioselectivity The choice of solvent can influence selectivity. Polar aprotic solvents like Dichloromethane (DCM) or Acetonitrile are common. If isomeric impurities are a problem, screen other solvents like Dimethylformamide (DMF) or Chloroform.
Reaction Temperature Too High High temperatures can reduce the selectivity of the reaction. Ensure the temperature is strictly controlled, especially during the addition of the brominating agent.

Problem 3: Difficult Product Purification

Possible CauseRecommended Solution
Product is an Oil or Gummy Solid The product can sometimes be difficult to crystallize. Attempt trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification. If this fails, purification by column chromatography is the best alternative.
Impurities Co-elute with Product If impurities are difficult to separate via standard silica gel chromatography, try a different solvent system with varying polarity. Alternatively, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.
Residual Acid/Base from Workup Ensure the aqueous workup is thorough. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts (like succinimide from NBS) and then with brine to remove excess water before drying.

Data Presentation

Table 1: Comparison of Common Bromination Conditions

Brominating AgentSolventTemperatureTypical TimeReported Yield RangeNotes
N-Bromosuccinimide (NBS)Dichloromethane (DCM)0 °C to RT2-6 hours65-85%Most common and preferred method due to safety and ease of handling.[5]
Elemental Bromine (Br₂)Acetic Acid0-10 °C1-3 hours70-90%High yield but hazardous. Requires a well-ventilated fume hood and careful handling.
NaBr / Oxone®Acetonitrile/WaterRoom Temperature1-2 hours75-88%A "greener" and safer alternative, avoiding the direct use of Br₂.[4]
1,3-dibromo-5,5-dimethylhydantoinDichloromethane (DCM)0 °C to RT2-4 hours70-85%Another stable and safe solid brominating agent.

Experimental Protocols

Protocol: Synthesis using N-Bromosuccinimide (NBS)

This protocol describes a standard lab-scale synthesis of this compound.

Materials:

  • 1-methyl-1H-pyrazol-3-amine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq) in Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask to 0 °C using an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in DCM.

  • Add the NBS solution dropwise to the stirred solution of the pyrazole amine over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Visualizations

Synthesis_Workflow Start 1-methyl-1H-pyrazol-3-amine (Starting Material) Reaction Bromination (e.g., NBS in DCM, 0°C) Start->Reaction Reagents Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Quench Purification Purification (Column Chromatography) Workup->Purification Crude Product Product This compound (Final Product) Purification->Product Purified

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree Start Problem: Low Yield CheckTLC Is starting material (SM) fully consumed on TLC? Start->CheckTLC No_Branch Incomplete Reaction CheckTLC->No_Branch No Yes_Branch SM Consumed, but multiple spots on TLC? CheckTLC->Yes_Branch Yes Sol1 Extend reaction time Check reagent purity/stoichiometry No_Branch->Sol1 Impurity_Branch Impurity Formation Yes_Branch->Impurity_Branch Yes Loss_Branch Product Loss Yes_Branch->Loss_Branch No (Clean reaction) Sol2 Lower reaction temperature Add brominating agent slower Check stoichiometry Impurity_Branch->Sol2 Sol3 Optimize workup procedure (e.g., pH, extractions) Optimize purification Loss_Branch->Sol3

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 4-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic purification of 4-Bromo-1-methyl-1H-pyrazol-3-amine.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you troubleshoot your chromatography experiments.

Problem Potential Cause Recommended Solution
Product Tailing (Streaking) on TLC and Column The basic amine group on the pyrazole ring is interacting strongly with the acidic silanol groups on the silica gel surface.[1][2][3]Add a small amount of a competing base, such as 0.5-1% triethylamine (TEA) or ammonia in methanol, to the eluent system. This neutralizes the acidic sites on the silica gel.[1][3][4] Alternatively, consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.[3][4]
Low or No Recovery of Product from the Column The product is irreversibly adsorbed onto the silica gel due to the strong acid-base interaction.[1][3]Always use a competing base (e.g., TEA) in the mobile phase throughout the entire purification process.[1][3] Pre-treating the silica gel with the eluent containing triethylamine before loading the sample can also prevent irreversible adsorption.[1]
Co-elution of Product with an Impurity The impurity has a polarity very similar to the desired product.Try a different solvent system to alter the selectivity. For example, replacing a hexane/ethyl acetate system with a dichloromethane/methanol system can change the elution order. Using a shallower solvent gradient can also improve the resolution between closely eluting spots.[1]
Product Elutes Too Quickly (Low Rf) or Not at All (Rf = 0) The polarity of the eluent system is either too high or too low.If the Rf is too high, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If the product is not moving from the baseline, gradually increase the eluent polarity (e.g., decrease the hexane to ethyl acetate ratio or add a small amount of methanol).[1]
Inconsistent Rf Values Between TLC and Column The activity of the silica gel on the TLC plate and in the column may differ, often due to variations in water content.Ensure the column is properly packed and thoroughly equilibrated with the mobile phase before loading the sample.[1] Using a "dry loading" technique, where the crude product is pre-adsorbed onto a small amount of silica before being added to the column, can provide more consistent and reproducible results.
Product Appears Colored (Yellow/Brown) After Elution Aromatic amines can be susceptible to air oxidation, which may be catalyzed by the acidic silica gel.[1]Degas the solvents before use to remove dissolved oxygen.[1] To minimize the compound's contact time with the silica, consider using a slightly more polar solvent system to accelerate elution, without compromising separation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound? A: Standard silica gel (230-400 mesh) is commonly used. However, due to the basic nature of the amine, it is highly recommended to use silica that has been deactivated with a base.[4] Amine-functionalized silica columns are an excellent, albeit more expensive, alternative that can simplify purification and often eliminate the need for mobile phase modifiers.[3]

Q2: How do I select the right mobile phase (eluent)? A: The ideal mobile phase should provide an Rf value for your target compound in the range of 0.2-0.4 on a TLC plate. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5] Dichloromethane and methanol is another combination to explore. Always add 0.5-1% triethylamine (TEA) to your chosen solvent system to prevent peak tailing.[1][4]

Q3: How can I visualize the compound on a TLC plate? A: Due to its aromatic pyrazole structure, the compound is UV active and should be visible under a UV lamp (254 nm). Staining with potassium permanganate (KMnO₄) can also be an effective visualization method, as aromatic amines are readily oxidized.[1]

Q4: My product is still impure after one column. What should I do? A: If the product remains impure, a second column may be necessary. Before proceeding, analyze the impurities by TLC. If they are very close to your product's Rf, try using a shallower solvent gradient or a completely different solvent system to improve separation.[1] Alternatively, if the product is a solid, recrystallization from a suitable solvent like ethanol could be an effective final purification step.[6]

Q5: Are there alternatives to silica gel chromatography for this purification? A: Yes. If the compound is stable, reversed-phase chromatography using a C18 silica column with an acetonitrile/water gradient can be an option.[4] Recrystallization is also a powerful purification technique for solid compounds and can sometimes be used to achieve high purity without the need for chromatography.[4][6]

Experimental Protocol: Silica Gel Column Chromatography

This protocol provides a general methodology for the purification of this compound.

1. Mobile Phase Preparation:

  • Based on TLC analysis, prepare an appropriate mobile phase. A common system is a mixture of hexane and ethyl acetate.

  • Crucially, add 0.5-1% triethylamine (TEA) to the prepared mobile phase. For example, for 1 L of eluent, add 5-10 mL of TEA.

2. Column Packing:

  • Select a column with an appropriate diameter and length. A general guideline is to use 50-100 g of silica gel per 1 g of crude material.[1]

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Secure the column vertically, add a small plug of cotton or glass wool, and cover it with a thin layer of sand.

  • Pour the silica slurry into the column. Gently tap the column to ensure even packing and avoid air bubbles.

  • Add a protective layer of sand on top of the packed silica.

  • Drain the excess solvent until the solvent level meets the top of the sand layer.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent it is highly soluble in, like dichloromethane) and carefully apply it to the top of the column using a pipette.

  • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution, collecting the eluate in fractions (e.g., in test tubes).

  • If using a gradient, gradually increase the polarity of the mobile phase as the column runs to elute compounds with higher polarity.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the chromatographic purification of this compound.

G cluster_0 cluster_1 start Start Purification check_tlc Analyze crude on TLC (with 0.5% TEA) start->check_tlc run_column Run Column (with 0.5% TEA) check_tlc->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions outcome Pure Product? analyze_fractions->outcome success Success: Combine Fractions & Evaporate outcome->success Yes failure Problem Encountered outcome->failure No tailing Problem: Tailing / Streaking? failure->tailing add_tea Solution: Ensure 0.5-1% TEA is in eluent. Consider amine-functionalized silica. tailing->add_tea Yes no_recovery Problem: Low / No Recovery? tailing->no_recovery No pre_treat Solution: Pre-treat silica with TEA-eluent. Use amine-functionalized silica. no_recovery->pre_treat Yes co_elution Problem: Co-elution? no_recovery->co_elution No change_solvent Solution: Use a shallower gradient. Try a different solvent system (e.g., DCM/MeOH). co_elution->change_solvent Yes

Caption: Troubleshooting workflow for amine purification.

References

Technical Support Center: Bromination of 1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1-methyl-1H-pyrazol-3-amine. Our goal is to help you navigate potential challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the bromination of 1-methyl-1H-pyrazol-3-amine?

The major product expected from the bromination of 1-methyl-1H-pyrazol-3-amine is 4-bromo-1-methyl-1H-pyrazol-3-amine . The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution, such as bromination, is directed to the C4 position. This regioselectivity is governed by the electronic effects of the two nitrogen atoms in the pyrazole ring.

Q2: What are the most common brominating agents for this reaction?

N-Bromosuccinimide (NBS) is the most commonly used and recommended brominating agent for this transformation.[1] It is a solid, easy to handle, and provides a slow, controlled release of bromine, which helps in minimizing side reactions. Other brominating agents like bromine (Br₂) can be used, but they are more reactive and may lead to over-bromination and other side products.

Q3: What are the potential side reactions I should be aware of?

The primary side reactions of concern are:

  • Over-bromination: Formation of dibromo-products, such as 4,5-dibromo-1-methyl-1H-pyrazol-3-amine. This is more likely to occur with an excess of the brominating agent or at higher reaction temperatures.

  • N-Bromination: Although less common for the pyrazole ring itself, the exocyclic amino group could potentially be brominated under certain conditions.

  • Degradation of starting material: 1-methyl-1H-pyrazol-3-amine may be sensitive to harsh reaction conditions, leading to decomposition and a lower yield of the desired product.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A suitable eluent system for TLC would typically be a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. LC-MS can provide more definitive information on the formation of the desired product and any side products by their mass-to-charge ratio.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of 1-methyl-1H-pyrazol-3-amine.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield of the Desired Product 1. Inactive brominating agent. 2. Suboptimal reaction temperature. 3. Incorrect solvent. 4. Degradation of starting material.1. Use a fresh bottle of NBS or recrystallize it before use. 2. Optimize the reaction temperature. Start at a low temperature (e.g., 0 °C) and gradually increase if no reaction is observed. 3. Screen different solvents. Dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF) are good starting points. 4. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the starting material is sensitive to oxidation.
Formation of Multiple Products (Poor Selectivity) 1. Over-bromination due to excess brominating agent. 2. High reaction temperature. 3. Incorrect stoichiometry.1. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of NBS. 2. Maintain a low reaction temperature (0 °C to room temperature). 3. Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile.
Presence of Unreacted Starting Material 1. Insufficient amount of brominating agent. 2. Short reaction time. 3. Low reaction temperature.1. Ensure the correct stoichiometry of NBS is used. 2. Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. 3. If the reaction is sluggish, consider a slight increase in temperature.
Difficult Purification of the Product 1. Formation of closely eluting side products. 2. Presence of succinimide byproduct from NBS.1. Optimize the reaction conditions to minimize side product formation. 2. Use a different solvent system for column chromatography to improve separation. 3. During workup, a wash with water can help remove the water-soluble succinimide. Recrystallization of the crude product can also be an effective purification method.
Table 1: Effect of Reaction Conditions on Product Distribution (Illustrative Data)
Entry NBS (eq.) Temperature (°C) Solvent Yield of 4-bromo-product (%) Yield of Dibromo-product (%)
11.050DCM85< 5
21.0525DCM8010
31.20DCM7520
41.0525ACN828

This data is illustrative and serves to demonstrate potential trends. Actual results may vary.

Experimental Protocols

Key Experiment: Bromination of 1-methyl-1H-pyrazol-3-amine with NBS

Objective: To synthesize this compound with high selectivity.

Materials:

  • 1-methyl-1H-pyrazol-3-amine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq.) portion-wise over a period of 15-30 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Visualizations

Reaction_Pathway 1-methyl-1H-pyrazol-3-amine 1-methyl-1H-pyrazol-3-amine This compound This compound 1-methyl-1H-pyrazol-3-amine->this compound NBS, DCM, 0 °C 4,5-dibromo-1-methyl-1H-pyrazol-3-amine 4,5-dibromo-1-methyl-1H-pyrazol-3-amine 1-methyl-1H-pyrazol-3-amine->4,5-dibromo-1-methyl-1H-pyrazol-3-amine Excess NBS, Higher Temp. Degradation Products Degradation Products 1-methyl-1H-pyrazol-3-amine->Degradation Products Harsh Conditions

Caption: Main reaction and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Optimize_Stoichiometry Adjust Stoichiometry of NBS Check_Purity->Optimize_Stoichiometry Optimize_Temp Optimize Reaction Temperature Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent Purification Optimize Purification Method Optimize_Solvent->Purification Optimize_Stoichiometry->Optimize_Temp Success High Yield & Purity Purification->Success

Caption: A logical workflow for troubleshooting.

References

Technical Support Center: Overcoming Poor Solubility of Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for troubleshooting and overcoming poor solubility of pyrazole intermediates in reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and work-up of pyrazole derivatives due to their low solubility.

Question: My pyrazole intermediate is precipitating prematurely from the reaction mixture. What can I do?

Answer:

Premature precipitation can lead to incomplete reactions and purification difficulties. Consider the following strategies:

  • Solvent System Modification:

    • Co-solvents: Introduce a miscible co-solvent to increase the solvating power of the reaction medium. The choice should be based on the polarity of your starting materials and the pyrazole intermediate.

    • Solvent Screening: If the reaction conditions allow, perform small-scale solvent screening to identify a more suitable solvent or solvent mixture that can keep all components in solution.

  • Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of your compound. However, be mindful of potential side reactions or degradation at elevated temperatures.

  • Change in Reagent Concentration: Lowering the concentration of your reactants can sometimes prevent the product from reaching its saturation point and precipitating prematurely.

  • pH Modification: For pyrazole intermediates with ionizable groups (acidic or basic), adjusting the pH of the reaction mixture can significantly improve solubility.

Question: I am struggling to purify my pyrazole intermediate by recrystallization due to its poor solubility in common solvents. What are my options?

Answer:

Recrystallization of poorly soluble compounds can be challenging. Here are some approaches:

  • Hot Filtration: If the compound is sparingly soluble even at high temperatures, use hot filtration to remove insoluble impurities. This involves dissolving the compound in a minimal amount of hot solvent and filtering it quickly.

  • Solvent Mixtures (Binary Solvent System): This is a common and effective technique. Dissolve your compound in a "good" solvent (in which it is soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Slow cooling should then induce crystallization.[1] Common mixed solvent systems include hexane/ethyl acetate and hexane/acetone.[1]

  • Solvent-Free Reactions: Performing reactions under solvent-free conditions, such as using ball milling, can eliminate solubility issues during the reaction itself.[2] However, purification will still require a suitable solvent.

Frequently Asked Questions (FAQs)

Q1: What factors influence the solubility of pyrazole derivatives?

A1: Several factors influence the solubility of pyrazole derivatives:

  • Molecular Weight: Higher molecular weight compounds are often more difficult to solvate.

  • Crystal Structure: The arrangement of molecules in the crystal lattice affects the energy required to dissolve the compound.

  • Substituents: The nature of the substituents on the pyrazole ring is crucial. Lipophilic groups tend to decrease aqueous solubility, while polar groups can increase it.

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding, can lead to lower solubility.

  • pH: For ionizable pyrazole derivatives, the pH of the solution can significantly impact solubility.

Q2: What are some common solvents for pyrazole synthesis and purification?

A2: The choice of solvent depends on the polarity of the specific pyrazole derivative. Common organic solvents used include ethanol, methanol, acetone, toluene, dichloromethane (CH2Cl2), and acetonitrile.[3] For recrystallization, ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, and water are frequently used.[1] 1H-pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[4]

Q3: How can I quantitatively assess the solubility of my pyrazole intermediate?

A3: You can determine the solubility by preparing a saturated solution of your compound in a specific solvent at a given temperature. After reaching equilibrium, the undissolved solid is filtered, and the concentration of the pyrazole intermediate in the filtrate is determined using techniques like HPLC, UV-Vis spectroscopy, or by evaporating the solvent and weighing the residue.

Q4: Can forming a salt of my pyrazole intermediate improve its solubility in a reaction?

A4: Yes, if your pyrazole intermediate has an acidic or basic functional group, converting it to a salt can significantly enhance its solubility, particularly in polar solvents.[5][6] This can be done in-situ during the reaction by adding a suitable acid or base.

Q5: What are some "green chemistry" approaches to address solubility issues?

A5: Green chemistry approaches aim to reduce or eliminate the use of hazardous solvents. This can include:

  • Using water as a solvent: For some pyrazole syntheses, water can be used as an environmentally benign solvent, sometimes with the aid of catalysts or hydrotropes like sodium p-toluenesulfonate to increase the solubility of organic reactants.[7]

  • Solvent-free reactions: Techniques like ball milling allow for reactions to be carried out in the solid state, thus avoiding solvent-related solubility problems.[2]

Data Presentation

Table 1: General Solubility of 1H-Pyrazole in Common Solvents

SolventQualitative Solubility
WaterLimited[4]
EthanolSoluble[4]
MethanolSoluble[4]
AcetoneSoluble[4]

Table 2: Quantitative Solubility of Celecoxib in Various Organic Solvents at Different Temperatures

SolventTemperature (K)Mole Fraction Solubility (x10^2)
Methanol2781.54
2831.83
2882.18
2932.58
2983.06
3033.63
Ethyl Acetate2784.98
2835.89
2886.96
2938.24
2989.75
30311.53
Acetonitrile2782.52
2833.01
2883.59
2934.28
2985.11
3036.10
Toluene2780.08
2830.10
2880.12
2930.15
2980.18
3030.22

Data adapted from the study on the thermodynamic solubility of celecoxib.[2][3][8]

Table 3: Quantitative Solubility of 3-Nitropyrazole in Binary Solvents at 298.15 K

Solvent System (w/w)Mole Fraction Solubility (x10^3)
Water (1.0)1.35
Water (0.8) + Methanol (0.2)5.48
Water (0.6) + Methanol (0.4)15.21
Water (0.4) + Methanol (0.6)33.17
Water (0.2) + Methanol (0.8)60.12
Methanol (1.0)98.45
Water (0.8) + Acetone (0.2)12.33
Water (0.6) + Acetone (0.4)38.91
Water (0.4) + Acetone (0.6)83.24
Water (0.2) + Acetone (0.8)148.97
Acetone (1.0)225.11

Data derived from a study on the solubility of 3-nitropyrazole in binary solvents.[7]

Experimental Protocols

Protocol 1: Co-solvent Screening for a Poorly Soluble Pyrazole Intermediate

Objective: To identify a suitable co-solvent to maintain a pyrazole intermediate in solution during a reaction.

Materials:

  • Poorly soluble pyrazole intermediate

  • Primary reaction solvent

  • Selection of potential co-solvents (e.g., ethanol, isopropanol, THF, dioxane, DMF, DMSO)

  • Small vials and stir plate

Procedure:

  • In several small, labeled vials, add a known amount of your pyrazole intermediate.

  • To each vial, add the primary reaction solvent in a volume that mimics the intended reaction concentration.

  • Stir the mixtures at the intended reaction temperature.

  • To the vials where the compound has not fully dissolved, add a potential co-solvent dropwise while stirring until the solid dissolves completely.

  • Record the volume of each co-solvent required for complete dissolution.

  • Select the co-solvent that provides the best solubility with the smallest volume added and is compatible with your reaction conditions.

Protocol 2: Recrystallization of a Pyrazole Intermediate using a Binary Solvent System

Objective: To purify a poorly soluble pyrazole intermediate by recrystallization.

Materials:

  • Crude pyrazole intermediate

  • A "good" solvent (in which the compound is soluble)

  • A "poor" solvent (in which the compound is sparingly soluble, and is miscible with the "good" solvent)

  • Erlenmeyer flask, hot plate, and filtration apparatus

Procedure:

  • Place the crude pyrazole intermediate in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent to the flask.

  • Heat the mixture with stirring until the solid dissolves completely.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.

  • If too much "poor" solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry.

Protocol 3: In-situ Salt Formation to Improve Solubility During Reaction

Objective: To enhance the solubility of a pyrazole intermediate with an acidic or basic functional group during a chemical reaction.

Materials:

  • Poorly soluble pyrazole intermediate (containing an acidic or basic moiety)

  • Reaction solvent

  • A suitable acid (e.g., HCl in dioxane, methanesulfonic acid) or base (e.g., potassium carbonate, triethylamine)

  • Reaction vessel and stirring apparatus

Procedure:

  • Charge the reaction vessel with the poorly soluble pyrazole intermediate and the chosen reaction solvent.

  • Stir the suspension at the desired reaction temperature.

  • Slowly add a stoichiometric amount (or a slight excess) of the selected acid or base to the mixture.

  • Observe the mixture for dissolution of the pyrazole intermediate as the salt forms in-situ.

  • Once the pyrazole salt is fully dissolved, proceed with the addition of other reagents for the subsequent reaction step.

  • Be aware that the salt formation may affect the reactivity of the pyrazole intermediate and the overall reaction conditions. A small-scale trial is recommended.

Visualizations

Troubleshooting_Workflow start Poorly Soluble Pyrazole Intermediate issue Identify the Issue start->issue precip Premature Precipitation in Reaction issue->precip During Reaction purify Difficulty in Purification issue->purify During Work-up solv_mod Modify Solvent System (Co-solvent, Screening) precip->solv_mod temp_adj Adjust Temperature precip->temp_adj conc_adj Adjust Concentration precip->conc_adj ph_adj Adjust pH (for ionizable groups) precip->ph_adj hot_filt Hot Filtration purify->hot_filt mix_solv Mixed-Solvent Recrystallization purify->mix_solv adv_tech Advanced Techniques (e.g., Salt Formation) purify->adv_tech outcome Improved Solubility / Purity solv_mod->outcome temp_adj->outcome conc_adj->outcome ph_adj->outcome hot_filt->outcome mix_solv->outcome adv_tech->outcome

Caption: Troubleshooting workflow for poor pyrazole solubility.

Solvent_Selection_Decision_Tree start Need to Dissolve Pyrazole Intermediate is_ionizable Is the intermediate ionizable? start->is_ionizable can_heat Can the reaction be heated? is_ionizable->can_heat No salt_formation Consider in-situ salt formation is_ionizable->salt_formation Yes single_solvent Try single polar/aprotic solvents (e.g., DMF, DMSO, NMP) can_heat->single_solvent No increase_temp Increase reaction temperature can_heat->increase_temp Yes co_solvent Use a co-solvent system single_solvent->co_solvent If still insoluble solvent_screening Perform systematic solvent screening co_solvent->solvent_screening If still insoluble

References

Technical Support Center: Optimization of Reaction Conditions for Suzuki Coupling with Bromo-pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful optimization of Suzuki coupling reactions involving bromo-pyrazole substrates.

Troubleshooting Guide

This guide addresses common challenges encountered during the Suzuki coupling of bromo-pyrazoles in a question-and-answer format, offering specific solutions and preventative measures.

Question 1: I am observing low to no yield of my desired coupled product. What are the likely causes and how can I improve it?

Answer:

Low or no yield in Suzuki coupling with bromo-pyrazoles can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate reactivity.

  • Catalyst Inactivity or Decomposition: The active Pd(0) catalyst is sensitive to air and can decompose, often indicated by the formation of palladium black.[1] It is crucial to ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[1][2] Using fresh, high-purity catalysts and ligands is also essential. Some palladium pre-catalysts may require specific conditions to be reduced to the active Pd(0) species.[1]

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates like bromo-pyrazoles, bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often more effective than traditional ligands like PPh₃.[2][3]

  • Sub-optimal Base and Solvent: The choice of base is crucial for the activation of the boronic acid in the transmetalation step.[1] Strong inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly effective.[1] The solvent system affects the solubility of reagents and the stability of intermediates.[1] Aprotic solvents like dioxane, toluene, or THF, often with water as a co-solvent, are generally preferred.[3][4]

  • Insufficient Temperature: Suzuki couplings are temperature-sensitive.[1] If the reaction is sluggish, a moderate increase in temperature can enhance the reaction rate. However, excessive heat can lead to catalyst decomposition.[1] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[5]

  • Substrate Reactivity: The electronic properties of the bromo-pyrazole can influence the oxidative addition step. The C4 position of the pyrazole ring can be less reactive than other positions.[6] Additionally, unprotected N-H pyrazoles can inhibit the catalyst due to the acidic proton.[1][3]

Question 2: My primary side product is the debromination of the bromo-pyrazole starting material. How can I minimize this?

Answer:

Debromination is a common side reaction where the bromine atom is replaced by a hydrogen atom. Several factors can contribute to this undesired outcome.

  • N-H Acidity of Pyrazole: Unprotected pyrazoles possess an acidic N-H proton. The resulting pyrazolate anion can interfere with the catalyst and promote dehalogenation. Protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM) can significantly reduce or eliminate debromination.[3]

  • Choice of Base and Solvent: Strong bases and protic solvents can exacerbate debromination.[3] Switching to a milder inorganic base (e.g., K₃PO₄, CsF) or an organic base in combination with an aprotic solvent (e.g., dioxane, toluene) is often beneficial.[3]

  • Catalyst and Ligand System: Certain palladium-ligand complexes are more prone to inducing dehalogenation. Employing bulky, electron-rich phosphine ligands like XPhos or SPhos can suppress this side reaction and favor the desired cross-coupling pathway.[3]

Question 3: I am observing a significant amount of homocoupling of my boronic acid. What measures can I take to prevent this?

Answer:

Homocoupling of the boronic acid to form a biaryl byproduct is another common issue, often promoted by the presence of oxygen.[2][7]

  • Thorough Degassing: Rigorous degassing of the reaction mixture, including all solvents and reagents, is the most critical step to minimize homocoupling.[2] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solution for an extended period.[2]

  • Catalyst Choice: The use of a Pd(II) precatalyst can sometimes lead to homocoupling during its in situ reduction to the active Pd(0) species. In such cases, using a Pd(0) source like Pd(PPh₃)₄ might be advantageous.[5]

  • Reaction Conditions: Carefully controlling the reaction temperature and stoichiometry can also help to disfavor the homocoupling pathway.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for Suzuki coupling with bromo-pyrazoles?

A1: There is no single "best" catalyst as the optimal choice is often substrate-dependent. However, for heteroaryl couplings involving bromo-pyrazoles, catalysts equipped with bulky, electron-rich phosphine ligands have shown superior performance. Commonly successful catalysts include Pd(dppf)Cl₂, and pre-catalysts used with ligands like XPhos and SPhos.[3][5][8][9]

Q2: What is the recommended base for this reaction?

A2: The choice of base significantly impacts the reaction's success. For many bromo-pyrazole couplings, moderate to strong inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are effective.[1][10] The selection should also consider the presence of any base-sensitive functional groups on your substrates.[5]

Q3: How do I choose the right solvent?

A3: Aprotic solvents are generally preferred for Suzuki couplings to avoid competitive reactions.[3] Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF), often in a mixture with water to aid in the dissolution of the inorganic base.[3][6] The optimal solvent system may need to be determined empirically for your specific substrates.

Q4: Does the position of the bromine atom on the pyrazole ring matter?

A4: Yes, the position of the bromine atom influences the reactivity. For instance, 3-bromopyrazoles tend to react faster than 4-bromopyrazoles.[6] This difference in reactivity is attributed to the electronic environment of the C-Br bond.

Q5: Can I use microwave heating for my reaction?

A5: Absolutely. Microwave-assisted Suzuki coupling can be highly beneficial, often leading to significantly reduced reaction times and improved yields, especially for sluggish reactions.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for Minimizing Debromination of 4-Bromopyrazole [3]

ParameterCondition A (High Debromination)Condition B (Low Debromination)Expected Outcome
Pyrazole Substrate Unprotected 4-bromopyrazoleN-Protected 4-bromopyrazole (e.g., N-Boc, N-SEM)Protection of the pyrazole nitrogen can significantly reduce or eliminate debromination.
Base Strong inorganic bases (e.g., NaOH, KOH)Milder inorganic bases (e.g., K₃PO₄, CsF) or organic basesMilder bases are generally less likely to promote debromination.
Ligand Triphenylphosphine (PPh₃)Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Ligands like XPhos are effective in couplings with nitrogen-rich heterocycles, often leading to higher yields.
Solvent Protic solvents (e.g., alcohols)Aprotic solvents (e.g., dioxane, toluene, THF)Aprotic solvents are generally preferred to avoid competitive reactions.

Table 2: Screening of Palladium Catalysts for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid [8][9]

EntryPd CatalystReaction Time (h)Yield (%)
1Pd(PPh₃)₄1840
2Pd(PPh₃)₂Cl₂1835
3Pd(PCy₃)₂1855
4Pd(dppf)Cl₂285

Reaction conditions: 5-bromo-1-ethyl-1H-indazole (1 equiv.), N-Boc-2-pyrroleboronic acid (2 equiv.), K₂CO₃ (2 equiv.), DME, 80 °C.

Table 3: Expected Yields for Suzuki Coupling of 4-Bromopyrazole with Various Boronic Acids [3][6]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-1H-pyrazole86
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1H-pyrazole81
34-Trifluoromethylphenylboronic acid4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole61
43,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)-1H-pyrazole75
52-Thiopheneboronic acid4-(Thiophen-2-yl)-1H-pyrazole65

Reaction conditions: 4-bromopyrazole (1.0 mmol), boronic acid (2.0 mmol), XPhos Pd G2 (6-7 mol%), K₃PO₄ (2.0 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h.

Experimental Protocols

General Protocol for Suzuki Coupling of Bromo-pyrazoles

This protocol provides a general starting point; optimization of specific parameters may be required for different substrates.

  • Reagent Preparation: In a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the bromo-pyrazole (1.0 equiv.), the boronic acid or boronic ester (1.2–2.0 equiv.), and the base (2.0–3.0 equiv.).

  • Catalyst Addition: To the reaction vessel, add the palladium pre-catalyst (e.g., XPhos Pd G2, 2-7 mol%) and the ligand (if not using a pre-catalyst).

  • Inert Atmosphere: Seal the vessel with a septum or cap and thoroughly degas the system by evacuating and backfilling with an inert gas (argon or nitrogen) at least three times.

  • Solvent Addition: Add the degassed solvent or solvent mixture (e.g., dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C) and stir vigorously for the required time (typically 12–24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualization

Suzuki_Troubleshooting_Workflow start Start: Low/No Yield in Suzuki Coupling check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Analyze for Side Products start->check_side_reactions catalyst_active Is Catalyst Active? (Fresh, Degassed) check_catalyst->catalyst_active Yes optimize_base Optimize Base (e.g., K3PO4, Cs2CO3) check_conditions->optimize_base debromination Debromination Observed? check_side_reactions->debromination catalyst_active->check_conditions Yes optimize_ligand Optimize Ligand (e.g., XPhos, SPhos) catalyst_active->optimize_ligand No use_precatalyst Consider Pre-catalyst optimize_ligand->use_precatalyst success Successful Coupling use_precatalyst->success optimize_solvent Optimize Solvent (e.g., Dioxane, Toluene) optimize_base->optimize_solvent optimize_temp Optimize Temperature (or use Microwave) optimize_solvent->optimize_temp optimize_temp->success homocoupling Homocoupling Observed? debromination->homocoupling No protect_NH Protect Pyrazole N-H debromination->protect_NH Yes rigorous_degassing Ensure Rigorous Degassing homocoupling->rigorous_degassing Yes homocoupling->success No milder_base Use Milder Base protect_NH->milder_base milder_base->success rigorous_degassing->success

Caption: Troubleshooting workflow for Suzuki coupling with bromo-pyrazoles.

References

4-Bromo-1-methyl-1H-pyrazol-3-amine stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Bromo-1-methyl-1H-pyrazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound solid should be stored in a cool, dark, and dry place.[1] Recommended storage temperatures are between 2-8°C.[1] The container should be tightly sealed to prevent moisture and air exposure.

Q2: What are the known incompatibilities for this compound?

This compound should be stored away from strong oxidizing agents, strong bases, amines, and strong reducing agents to prevent potential reactions and degradation.

Q3: What are the likely degradation pathways for this compound?

While specific degradation studies on this compound are not extensively published, based on the chemical structure, the following degradation pathways are plausible under forced conditions:

  • Oxidation: The primary amine group and the pyrazole ring are susceptible to oxidation.[2] This could lead to the formation of nitroso, nitro, or hydroxylated derivatives, and potentially ring-opened products.

  • Hydrolysis: The compound is expected to be relatively stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, and with elevated temperatures, hydrolysis of the amine or cleavage of the pyrazole ring could occur over time.

  • Photodegradation: Exposure to UV light may induce debromination or promote oxidative degradation pathways. Brominated aromatic compounds can be susceptible to photolytic cleavage of the carbon-bromine bond.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. For some pyrazole-based energetic materials, thermal decomposition involves the elimination of nitrogen gas and the formation of various smaller fragments.

Q4: I am observing unexpected peaks in my analysis after storing the compound in solution. What could be the cause?

If you observe new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) after storing this compound in solution, it is likely due to degradation. The rate and type of degradation can be influenced by the solvent, pH, light exposure, and temperature. For instance, solutions prepared in protic or acidic/basic media may be more prone to hydrolysis over time. Exposure to ambient light can lead to photodegradation. It is recommended to use freshly prepared solutions for experiments whenever possible and to store stock solutions at low temperatures, protected from light.

Q5: How can I assess the stability of this compound in my experimental conditions?

To assess the stability of the compound in your specific experimental setup, you can perform a forced degradation study. This involves subjecting the compound to various stress conditions (e.g., acid, base, oxidation, heat, light) and monitoring the formation of degradants over time using a stability-indicating analytical method, such as HPLC with UV or MS detection.[2][3][4][5][6]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Discoloration of the solid compound (e.g., turning yellow or brown) Oxidation or exposure to light.Store the compound in a tightly sealed, amber-colored vial at the recommended 2-8°C. Purge the vial with an inert gas like nitrogen or argon before sealing.
Appearance of new impurities in the starting material upon re-analysis Improper storage leading to degradation.Re-evaluate storage conditions. Ensure the container is properly sealed and stored at the correct temperature, protected from light and moisture. Consider re-purification if the impurity levels are significant.
Inconsistent results in biological assays Degradation of the compound in the assay medium.Prepare fresh solutions of the compound for each experiment. Assess the stability of the compound in the assay buffer under the experimental conditions (time, temperature) by analyzing samples at different time points.
Loss of compound concentration in stock solutions over time Adsorption to the container surface or degradation.Use silanized glass or low-adsorption polypropylene containers for storage. Store solutions at -20°C or -80°C, protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Summary of Potential Stability Issues

Stress Factor Potential for Degradation Primary Functional Groups Involved
Acid/Base Hydrolysis Moderate to High (under strong conditions)Amino group, Pyrazole ring
Oxidation HighAmino group, Pyrazole ring
Heat High (at elevated temperatures)Entire molecule
Light (Photolysis) Moderate to HighBromo substituent, Pyrazole ring, Amino group

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[2][3][4][5][6] A target degradation of 5-20% is generally recommended to ensure that the primary degradation products are formed without complete destruction of the parent compound.[4][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at various time points (e.g., 2, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw samples at various time points.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve the heat-stressed solid in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution and a sample of the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

3. Sample Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method (e.g., a C18 column with a gradient elution of water and acetonitrile containing a modifier like 0.1% formic acid or trifluoroacetic acid).

  • Use a photodiode array (PDA) detector to monitor the peaks at multiple wavelengths and a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products.

  • Determine the percentage of degradation of the parent compound.

  • Use the mass spectral data to propose structures for the degradation products.

Visualizations

Logical Workflow for Stability Troubleshooting

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation cluster_3 Resolution start Inconsistent Experimental Results or Visible Degradation check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution Assess Solution Stability (Age, Solvent, pH) start->check_solution forced_degradation Conduct Forced Degradation Study check_storage->forced_degradation If storage is correct check_solution->forced_degradation If solutions are fresh analytical_method Develop/Validate Stability- Indicating Analytical Method forced_degradation->analytical_method characterize_degradants Characterize Degradation Products analytical_method->characterize_degradants optimize_storage Optimize Storage and Handling Procedures modify_protocol Modify Experimental Protocol (e.g., use fresh solutions) characterize_degradants->optimize_storage characterize_degradants->modify_protocol

Caption: A logical workflow for troubleshooting stability issues with this compound.

Hypothetical Degradation Pathways

cluster_0 Parent Compound cluster_1 Degradation Products parent This compound oxidation Oxidized Products (e.g., N-oxide, hydroxylated pyrazole) parent->oxidation Oxidizing agents (e.g., H₂O₂) hydrolysis Hydrolysis Products (e.g., 4-Bromo-1-methyl-1H-pyrazol-3-ol) parent->hydrolysis Strong Acid/Base, Heat photolysis Photodegradation Products (e.g., 1-methyl-1H-pyrazol-3-amine via debromination) parent->photolysis UV/Visible Light ring_cleavage Ring-Cleaved Products oxidation->ring_cleavage Further Oxidation hydrolysis->ring_cleavage Harsh Conditions

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

References

Technical Support Center: Purification of 4-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromo-1-methyl-1H-pyrazol-3-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice.- Presence of highly soluble impurities.- Cooling the solution too quickly.- Solvent Screening: Test a range of solvents. Ethanol or a mixture of methanol and water are good starting points for amino-pyrazoles.[1] - Column Chromatography: If impurities have similar solubility, column chromatography is recommended for separation prior to recrystallization. - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.
Oily Product Instead of Crystals - The compound is melting in the solvent at the crystallization temperature.- High concentration of impurities depressing the melting point.- Adjust Solvent System: Use a solvent system in which the compound is less soluble at higher temperatures.- Seed Crystals: Introduce a small, pure crystal of the target compound to induce crystallization.- Partial Purification: Perform a preliminary purification by column chromatography to remove the bulk of impurities.
Multiple Spots on TLC After Purification - Incomplete separation during column chromatography.- Co-elution of impurities.- Degradation of the compound on silica gel.- Optimize Chromatography Conditions: Adjust the solvent system polarity for better separation. A common mobile phase for pyrazole derivatives is a mixture of n-hexane and ethyl acetate.[2] - Use Alternative Stationary Phase: Consider using neutral or basic alumina for column chromatography to minimize degradation of the amine. - Recrystallization: Perform a final recrystallization step after column chromatography to remove any remaining minor impurities.
Product Appears Colored (Yellow/Brown) - Presence of colored impurities from the synthesis.- Oxidation of the amine functionality.- Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. - Work Under Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially during heating.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include:

  • Unreacted Starting Materials: Such as 1-methyl-1H-pyrazol-3-amine.

  • Over-brominated Species: Dibrominated pyrazoles can form if the reaction conditions are not carefully controlled. The use of N-bromosuccinimide (NBS) as a brominating agent can sometimes lead to a mixture of mono- and di-brominated products.

  • Isomeric Byproducts: Depending on the synthetic route, other positional isomers of the bromo-substituent may be present.

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup, as well as unreacted reagents.

Q2: What is a good starting point for a recrystallization solvent?

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring fractions. Use the same solvent system as your column or a slightly more polar one to ensure good separation on the TLC plate. Visualize the spots under a UV lamp (254 nm).

Q4: My compound is sticking to the silica gel column. What can I do?

A4: Basic compounds like amines can interact strongly with acidic silica gel. To mitigate this, you can:

  • Add a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent.

  • Use a different stationary phase, such as neutral or basic alumina.

  • Employ reversed-phase chromatography.

Q5: What is the expected purity of this compound after successful purification?

A5: A purity of >98% is a common target for such compounds for use in further synthetic steps or biological assays. A certificate of analysis for a similar pyrazole derivative showed a purity of 99.9% as determined by HPLC.[3]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of the chosen mobile phase (e.g., a mixture of n-hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Elute the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Typical Starting Purity (Crude) Expected Final Purity Typical Yield Notes
Recrystallization 80-90%>98%70-90%Effective for removing less soluble or more soluble impurities.
Column Chromatography 60-90%>95%60-85%Useful for separating compounds with similar solubility.
Combined Approach 60-90%>99%50-75%Recommended for achieving high purity, especially from very crude mixtures.

Visualizations

Purification_Workflow Crude Crude Product (this compound + Impurities) Dissolve Dissolve in Minimal Hot Solvent (e.g., Ethanol) Crude->Dissolve Hot_Filter Hot Filtration (Optional) Dissolve->Hot_Filter If insoluble impurities Cool Slow Cooling & Ice Bath Dissolve->Cool Hot_Filter->Cool Filter_Wash Vacuum Filtration & Washing Cool->Filter_Wash Dry Drying Filter_Wash->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow Crude Crude Product Load Load Sample Crude->Load Slurry Prepare Silica Gel Slurry Pack Pack Column Slurry->Pack Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Analyze Combine Combine Pure Fractions TLC->Combine Identify Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: General workflow for purification by flash column chromatography.

References

Technical Support Center: N-Methylation of Pyrazole Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of pyrazole amine compounds.

Troubleshooting Guides

Issue 1: Low to No Product Yield

Question: I am not getting any, or very little, of my desired N-methylated pyrazole amine product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in the N-methylation of pyrazole amines can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

LowYieldTroubleshooting start Start: Low/No Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_base 2. Evaluate Base Strength & Solubility check_reagents->check_base Reagents OK check_conditions 3. Assess Reaction Conditions (Temp. & Time) check_base->check_conditions Base OK check_workup 4. Review Work-up & Purification check_conditions->check_workup Conditions OK success Success: Improved Yield check_workup->success Work-up Optimized

Caption: Troubleshooting workflow for low N-methylation yield.

Detailed Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Pyrazole Starting Material: Ensure the purity of your pyrazole amine. Impurities can interfere with the reaction.

    • Methylating Agent: Use a fresh, high-quality methylating agent. Methyl iodide can decompose over time, while dimethyl sulfate is highly toxic and should be handled with care. An excess of the methylating agent (typically 1.1 to 2.0 equivalents) is often used.

    • Solvent: Ensure the solvent is anhydrous, as water can react with the base and hinder the deprotonation of the pyrazole nitrogen.

  • Base Strength and Solubility:

    • The base is crucial for deprotonating the pyrazole nitrogen, making it nucleophilic.

    • Strength: Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive pyrazoles or methylating agents, a stronger base like NaH may be necessary.

    • Solubility: The base and pyrazole must be sufficiently soluble in the chosen solvent. If solubility is an issue, consider a different solvent system (e.g., DMF, DMSO, or THF).

  • Reaction Conditions:

    • Temperature: Some N-methylation reactions proceed at room temperature, while others require heating. If you are running the reaction at room temperature without success, consider gently heating it. Monitor the reaction for potential decomposition at higher temperatures.

    • Reaction Time: N-methylation can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Work-up and Purification:

    • Product loss can occur during the work-up procedure. Ensure complete extraction of the product from the aqueous phase.

    • If precipitating the product, ensure the pH is optimal for complete precipitation and be careful during filtration and washing to avoid losing the product.

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Question: My reaction is producing a mixture of N1 and N2 methylated isomers that are difficult to separate. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a common challenge in pyrazole N-methylation. The electronic and steric properties of the pyrazole and the reaction conditions play a significant role.

Strategies to Enhance Regioselectivity:

  • Sterically Hindered Methylating Agents: The use of sterically bulky methylating agents can favor alkylation at the less sterically hindered nitrogen. A highly effective method involves using bulky α-halomethylsilanes as masked methylating reagents, which can achieve N1/N2 ratios greater than 99:1.[1][2][3][4]

  • Choice of Base and Solvent: The combination of base and solvent can influence the site of methylation. For example, using potassium carbonate (K₂CO₃) in DMSO is a known method to favor N1-alkylation for 3-substituted pyrazoles.

  • Substituent Effects: The electronic nature of the substituents on the pyrazole ring can direct methylation to a specific nitrogen atom. Electron-withdrawing groups can influence the acidity of the N-H protons and direct the alkylation.

Decision Tree for Improving Regioselectivity:

Regioselectivity start Start: Poor Regioselectivity sterics Is N1 position less hindered? start->sterics bulky_reagent Use sterically bulky reagent (e.g., α-halomethylsilane) sterics->bulky_reagent Yes base_solvent Modify base/solvent system (e.g., K2CO3 in DMSO for N1) sterics->base_solvent No/Unsure protecting_group Consider a directing protecting group strategy base_solvent->protecting_group ChemoselectivityWorkflow start Pyrazole Amine protect 1. Protect Exocyclic Amine (e.g., Boc) start->protect methylate 2. N-Methylate Pyrazole Ring protect->methylate deprotect 3. Deprotect Exocyclic Amine methylate->deprotect final_product Final Product deprotect->final_product

References

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the synthesis of 4-Bromo-1-methyl-1H-pyrazol-3-amine. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during laboratory and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent method is the direct electrophilic bromination of the precursor, 1-methyl-1H-pyrazol-3-amine. The reaction typically employs a brominating agent in a suitable organic solvent. For scalability and safety, using N-Bromosuccinimide (NBS) as the bromine source is often preferred over elemental bromine.[1][2]

Q2: Why is N-Bromosuccinimide (NBS) recommended over liquid bromine (Br₂) for scale-up?

While elemental bromine can be used, it presents significant challenges for industrial production.[3]

  • Safety: Liquid bromine is highly corrosive, toxic, and volatile, requiring specialized handling and equipment.[3]

  • Handling: NBS is a stable, crystalline solid that is easier and safer to handle, weigh, and dispense compared to liquid bromine.[1]

  • Selectivity: NBS is a milder brominating agent, which can lead to better control and reduced formation of over-brominated byproducts.

Q3: How can the regioselectivity of the bromination be controlled to favor the 4-position?

The pyrazole ring has specific sites of reactivity. For electrophilic substitution on a 1-methyl-1H-pyrazol-3-amine, the C4 position is electronically activated and is the primary site of halogenation.[4] To ensure high regioselectivity:

  • Maintain a controlled reaction temperature, as higher temperatures can sometimes lead to side reactions.

  • Use a stoichiometric amount of the brominating agent (e.g., 1.0 to 1.1 equivalents of NBS).

  • Add the brominating agent portion-wise or as a solution over time to avoid localized high concentrations.

Q4: What are the primary challenges when scaling up this synthesis?

Key challenges include:

  • Reaction Exotherm: The bromination reaction can be exothermic. On a larger scale, efficient heat dissipation is critical to maintain temperature control and prevent runaway reactions.

  • Solid Handling: If the product or by-products precipitate, it can cause stirring and transfer issues in large reactors.

  • Purification: Moving from laboratory-scale column chromatography to scalable purification methods like recrystallization or extraction requires significant process development to ensure high purity.

  • Safety and Environmental: Handling large quantities of reagents and solvents requires stringent safety protocols and waste management plans.[3]

Q5: How can the reaction progress be effectively monitored?

Reaction progress is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample is taken from the reaction mixture periodically and analyzed to observe the consumption of the starting material (1-methyl-1H-pyrazol-3-amine) and the formation of the product.

Troubleshooting Guide

Problem: Low or No Product Formation

  • Possible Cause: The brominating agent (NBS) may have degraded.

    • Solution: Use a fresh, confirmed batch of NBS. Purity can be checked by titration if necessary.

  • Possible Cause: The reaction temperature is too low, leading to a slow reaction rate.

    • Solution: Ensure the reaction is running at the optimal temperature as specified in the protocol. For NBS bromination, this is often near room temperature.

  • Possible Cause: The starting material is impure.

    • Solution: Verify the purity of the 1-methyl-1H-pyrazol-3-amine using techniques like NMR or melting point analysis.

Problem: Product is Impure with Multiple Byproducts on TLC/HPLC

  • Possible Cause: Over-bromination has occurred, leading to the formation of di-bromo species.

    • Solution: Reduce the equivalents of NBS to near stoichiometric (1.0 eq). Add the NBS in smaller portions over a longer period to maintain a low concentration in the reaction mixture.

  • Possible Cause: The reaction was run for too long or at too high a temperature, causing decomposition.

    • Solution: Monitor the reaction closely by TLC/HPLC and stop it once the starting material is consumed. Avoid excessive heating.

  • Possible Cause: Residual succinimide (the byproduct of NBS) is present.

    • Solution: Implement an aqueous workup. Succinimide has some water solubility, so washing the organic layer with water or a dilute base (like sodium bicarbonate solution) can help remove it.

Problem: Difficulty in Isolating the Final Product

  • Possible Cause: The product is forming a salt (e.g., with HBr byproduct) and is partitioning into the aqueous layer during workup.

    • Solution: After extraction, carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ to a pH of 8-9 and re-extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Possible Cause: The chosen solvent for recrystallization is not optimal.

    • Solution: Perform a solvent screen to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common systems include ethyl acetate/hexanes or ethanol/water.

Data Presentation

Table 1: Example Reagent Quantities for Reaction Scale-Up
Reagent10 g Scale50 g Scale250 g Scale
1-methyl-1H-pyrazol-3-amine10.0 g50.0 g250.0 g
N-Bromosuccinimide (NBS) (1.05 eq)17.5 g87.5 g437.5 g
Acetonitrile (Solvent)100 mL500 mL2.5 L
Table 2: Comparison of Common Brominating Agents
FeatureN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Physical State Crystalline SolidFuming, dark red liquid
Handling Safety Good; stable solidPoor; highly corrosive, toxic, and volatile[3]
Reaction Byproduct SuccinimideHydrogen Bromide (HBr)
Scalability ExcellentChallenging due to safety and handling concerns[3]
Typical Yield Good to ExcellentGood to Excellent
Cost ModerateGenerally Lower

Experimental Protocols

Detailed Protocol for Synthesis of this compound using NBS

Materials:

  • 1-methyl-1H-pyrazol-3-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq) in acetonitrile (10 mL per gram of starting material).

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent) until the starting material is no longer visible.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to quench any remaining acid) and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary for higher purity.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Dissolve 1-methyl-1H-pyrazol-3-amine in Acetonitrile B Cool to 0-5 °C A->B C Add NBS Portion-wise B->C D Stir at Room Temperature (2-4 hours) C->D E Monitor by TLC/HPLC D->E E->D Incomplete F Solvent Removal E->F Reaction Complete G Extraction with EtOAc F->G H Aqueous Wash (NaHCO3, Brine) G->H I Dry and Concentrate H->I J Crude Product I->J K Recrystallization or Column Chromatography J->K L Final Product: This compound K->L

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Start Unsatisfactory Result: Low Yield or Impure Product P1 Problem: Low Conversion Start->P1 P2 Problem: Multiple Products Start->P2 P3 Problem: Isolation Difficulty Start->P3 C1a Cause: Degraded NBS P1->C1a C1b Cause: Temp Too Low P1->C1b C2a Cause: Over-bromination P2->C2a C2b Cause: Decomposition P2->C2b C3a Cause: Product in Aqueous Layer P3->C3a C3b Cause: Poor Recrystallization Solvent P3->C3b S1a Solution: Use Fresh NBS C1a->S1a S1b Solution: Verify & Adjust Temp C1b->S1b S2a Solution: Use 1.0 eq NBS Add Slowly C2a->S2a S2b Solution: Monitor Closely Avoid Overheating C2b->S2b S3a Solution: Basify Aqueous Layer & Re-extract C3a->S3a S3b Solution: Perform Solvent Screen C3b->S3b

Caption: A decision tree for troubleshooting common synthesis issues.

References

Validation & Comparative

Comparative 1H NMR Analysis: 4-Bromo-1-methyl-1H-pyrazol-3-amine and its Non-Brominated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) characteristics of 4-Bromo-1-methyl-1H-pyrazol-3-amine and its non-brominated counterpart, 1-methyl-1H-pyrazol-3-amine. Understanding the spectroscopic signature of these compounds is crucial for their unambiguous identification, purity assessment, and for monitoring chemical transformations in drug discovery and development. While experimental data for 1-methyl-1H-pyrazol-3-amine is available, the data for this compound is predicted based on established substituent effects on the pyrazole ring.

Data Presentation: ¹H NMR Spectral Data

The following table summarizes the expected and observed ¹H NMR spectral data for the two compounds. The data for this compound is a prediction based on the known deshielding effect of a bromine atom on adjacent protons and the general chemical shift ranges for protons on a pyrazole ring.

CompoundProton AssignmentPredicted/Observed Chemical Shift (δ, ppm)MultiplicityIntegration
This compound H5~7.5 - 7.8Singlet1H
N-CH₃~3.6 - 3.8Singlet3H
NH₂~4.0 - 5.5 (broad)Singlet2H
1-methyl-1H-pyrazol-3-amine H5~7.3Doublet1H
H4~5.7Doublet1H
N-CH₃~3.6Singlet3H
NH₂~3.9 (broad)Singlet2H

Note: The chemical shifts for the NH₂ protons are highly dependent on the solvent and concentration and may appear as a broad singlet.

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H NMR spectra for pyrazole derivatives is provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the pyrazole sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly for the NH₂ protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

  • The spectrometer should be properly locked to the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

  • Spectral Width: A spectral width of 10-12 ppm is generally adequate to cover the expected proton resonances.

  • Reference: The chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (if any) to assign the signals to the respective protons in the molecule.

Mandatory Visualization

The following diagram illustrates the logical workflow for a comparative ¹H NMR analysis of the two pyrazole derivatives.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Interpretation & Reporting Sample1 This compound Dissolution Dissolve in Deuterated Solvent Sample1->Dissolution Sample2 1-methyl-1H-pyrazol-3-amine Sample2->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer (≥300 MHz) NMR_Tube->Spectrometer Acquisition Set Acquisition Parameters Spectrometer->Acquisition Run_Experiment Run Experiment Acquisition->Run_Experiment Processing Fourier Transform & Phasing Run_Experiment->Processing Analysis Integration & Peak Picking Processing->Analysis Comparison Compare Spectra Analysis->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation Report Generate Report Structure_Confirmation->Report

Caption: Workflow for Comparative ¹H NMR Analysis.

This guide provides a foundational framework for the ¹H NMR analysis of this compound and its comparison with 1-methyl-1H-pyrazol-3-amine. Researchers should adapt the experimental protocols to their specific instrumentation and sample characteristics to obtain optimal results. The predicted data for the brominated compound serves as a useful reference point for its identification and characterization.

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 4-Bromo-1-methyl-1H-pyrazol-3-amine, a substituted pyrazole of interest in medicinal chemistry.

While specific experimental data for this exact compound is not widely published, this guide provides a robust predictive analysis based on established fragmentation principles for pyrazoles, halogenated aromatic systems, and amines. This information serves as a valuable resource for researchers in identifying and characterizing this and structurally related compounds.

Predicted Mass Spectrometry Fragmentation Data

The following table summarizes the predicted major ions for this compound upon electron ionization. The presence of bromine is expected to produce characteristic isotopic patterns for bromine-containing fragments (M and M+2 peaks in an approximate 1:1 ratio).

m/z (Predicted) Proposed Fragment Ion Neutral Loss Plausible Structure
175/177[M]•+-This compound
160/162[M-CH3]•+•CH34-Bromo-1H-pyrazol-3-amine cation
96[M-Br]•+•Br1-methyl-1H-pyrazol-3-amine cation
81[M-Br-CH3]+•Br, •CH31H-pyrazol-3-amine cation
69[C3H3N2]+Br, HCN, H2Pyrazole ring fragment
54[C3H4N]+Br, N2, HAziridinium-like cation

Deciphering the Fragmentation Pathway

The fragmentation of this compound is anticipated to proceed through several key pathways, initiated by the loss of electrons from the nitrogen or bromine atoms. The pyrazole ring's stability, coupled with the influence of its substituents, dictates the subsequent bond cleavages.

A primary fragmentation event is the homolytic cleavage of the N-CH3 bond, leading to the loss of a methyl radical and the formation of a stable pyrazolium ion. Another significant fragmentation pathway involves the loss of the bromine radical, a common feature for halogenated aromatic compounds. Subsequent losses of small neutral molecules like hydrogen cyanide (HCN) and molecular nitrogen (N2) from the pyrazole ring are also expected, leading to smaller fragment ions.

Fragmentation_Pathway M [C4H6BrN3]•+ m/z = 175/177 F1 [C3H3BrN3]•+ m/z = 160/162 M->F1 - •CH3 F2 [C4H6N3]+ m/z = 96 M->F2 - •Br F3 [C3H3N3]+ m/z = 81 F2->F3 - •CH3 F4 [C3H3N2]+ m/z = 69 F3->F4 - HCN F5 [C3H4N]+ m/z = 54 F4->F5 - N2, H•

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

To acquire a mass spectrum of this compound, the following protocol, based on standard methods for small organic molecules, is recommended.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to a final concentration of 10-100 µg/mL.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is recommended for this volatile compound.

  • Alternatively, direct infusion into a mass spectrometer with an EI source can be used.

3. GC-MS Parameters (if applicable):

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Program:

    • Initial temperature: 50 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

4. Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-400

  • Scan Rate: 2 scans/second

5. Data Analysis:

  • Identify the molecular ion peak, considering the isotopic pattern of bromine (M and M+2).

  • Analyze the fragmentation pattern and compare the observed fragment ions with the predicted values in the table above.

  • Utilize mass spectral libraries (e.g., NIST) for comparison with known compounds, though a direct match for this specific compound may not be available.

Workflow for Compound Identification

The logical workflow for identifying this compound using mass spectrometry is outlined below.

Identification_Workflow cluster_sample Sample Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Prepare Sample GCMS GC-MS Analysis (EI) Sample->GCMS AcquireData Acquire Mass Spectrum GCMS->AcquireData IdentifyM Identify Molecular Ion [M]•+ (Check for Br Isotope Pattern) AcquireData->IdentifyM AnalyzeFrags Analyze Fragment Ions IdentifyM->AnalyzeFrags Compare Compare with Predicted Fragmentation Pattern AnalyzeFrags->Compare Confirm Confirm Structure Compare->Confirm Report Report Findings Confirm->Report

Caption: Logical workflow for the identification of this compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. By combining this predictive data with rigorous experimental methodology, researchers can confidently approach the structural elucidation of this and related pyrazole derivatives, accelerating the pace of drug discovery and development.

A Comparative Guide to HPLC Purity Assessment of 4-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 4-Bromo-1-methyl-1H-pyrazol-3-amine. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients. This document presents supporting experimental data and detailed methodologies to assist researchers in making informed decisions for their specific analytical needs.

Introduction to this compound

This compound (CAS No: 146941-72-2, Molecular Formula: C₄H₆BrN₃, Molecular Weight: 176.02 g/mol ) is a substituted pyrazole derivative.[1][2] Pyrazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Accurate purity assessment is crucial as impurities can affect the compound's biological activity, toxicity, and stability.

HPLC as the Primary Method for Purity Assessment

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and robust method for determining the purity of this compound and related pyrazole derivatives. Its wide applicability, high resolution, and compatibility with various detectors make it a staple in pharmaceutical quality control.

Logical Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in a suitable solvent (e.g., Methanol or Acetonitrile/Water) hplc_system HPLC System with UV Detector prep->hplc_system column C18 Reversed-Phase Column hplc_system->column mobile_phase Isocratic or Gradient Elution (e.g., Acetonitrile/Water with TFA or Formic Acid) column->mobile_phase chromatogram Obtain Chromatogram mobile_phase->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (% Area) integration->calculation start Define Analytical Need q1 Routine QC / High Concentration? start->q1 q2 Trace Analysis / Complex Matrix? q1->q2 No hplc Select HPLC-UV q1->hplc Yes q3 Volatile Impurities? q2->q3 No uplc Select UPLC-MS/MS q2->uplc Yes q3->hplc No gc Select GC-MS q3->gc Yes

References

A Comparative Analysis of 4-Bromo- and 4-Chloropyrazole Derivatives in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. Pyrazole derivatives are a cornerstone in medicinal chemistry, and their functionalization, particularly at the C4-position, is frequently achieved through cross-coupling and nucleophilic substitution reactions. This guide provides an objective, data-driven comparison of the reactivity of 4-bromo- and 4-chloropyrazole derivatives in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNA r).

The fundamental principle governing the reactivity of 4-halopyrazoles in many transition-metal-catalyzed cross-coupling reactions is the carbon-halogen bond strength. The bond dissociation energy for a C-Br bond is lower than that of a C-Cl bond, leading to a general reactivity trend where 4-bromopyrazoles are more reactive than their 4-chloro counterparts. This difference in reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo derivatives. However, the stability, cost-effectiveness, and in some specific cases, the selectivity of 4-chloropyrazoles can make them advantageous.

Cross-Coupling Reactions: A Quantitative Comparison

The following sections provide a detailed comparison of the performance of 4-bromo- and 4-chloropyrazole derivatives in three pivotal palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In this reaction, the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. Consequently, 4-bromopyrazoles generally exhibit higher reactivity than 4-chloropyrazoles.

HalogenCatalyst System (Typical)Base (Typical)Solvent (Typical)Temperature (°C)Yield (%)Observations
Bromo Pd(PPh₃)₄, XPhos Pd G2Na₂CO₃, K₃PO₄1,4-Dioxane/H₂O, Toluene80-11070-95Generally proceeds with high yields under standard conditions.[1]
Chloro Pd(OAc)₂, Bulky phosphine ligands (e.g., SPhos)K₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene100-12050-85Often requires more forcing conditions and specialized, electron-rich ligands to achieve comparable yields to the bromo derivative.[2]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the reactivity is largely dependent on the ease of the oxidative addition step.

HalogenCatalyst System (Typical)Co-catalyst (Typical)Base (Typical)Solvent (Typical)Temperature (°C)Yield (%)Observations
Bromo PdCl₂(PPh₃)₂, Pd(PPh₃)₄CuIEt₃N, Piperidine25-8075-98Highly efficient under mild conditions.[3][4][5]
Chloro PdCl₂(PPh₃)₂, Pd₂(dba)₃CuIEt₃N, TBAF60-10040-80Requires higher temperatures and often gives lower yields compared to the bromo analogue. Copper-free conditions have also been developed.[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The relative reactivity of 4-bromo- and 4-chloropyrazoles in this reaction can be influenced by the choice of the amine coupling partner and the catalytic system.

HalogenAmine TypeCatalyst System (Typical)Base (Typical)Solvent (Typical)Temperature (°C)Yield (%)Observations
Bromo Primary & Secondary AminesPd₂(dba)₃ / tBuDavePhosNaOtBu, K₃PO₄Toluene, Xylene90-12060-90Generally provides good to excellent yields with a variety of amines.[7]
Chloro Primary & Secondary AminesPd(OAc)₂ / Bulky phosphine ligandsNaOtBu, LHMDSToluene, Dioxane100-13040-75Typically less reactive than the bromo derivative and may require more specialized and reactive catalyst systems.[8][9]

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution, the reactivity is governed by the ability of the leaving group to depart and the stability of the intermediate Meisenheimer complex. The reaction is facilitated by electron-withdrawing groups on the aromatic ring. For SNAr reactions, the bond strength to the leaving group is less critical than its electronegativity and ability to stabilize the negative charge in the transition state. Generally, the reactivity order for halogens in SNAr is F > Cl > Br > I. This is because the more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

While direct quantitative kinetic data for the nucleophilic aromatic substitution on 4-bromo- versus 4-chloropyrazole is not extensively reported, the established principles of SNAr suggest that 4-chloropyrazole derivatives would be more reactive than their 4-bromo counterparts , assuming the pyrazole ring is sufficiently activated by electron-withdrawing groups.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 4-Halopyrazole

A mixture of the 4-halopyrazole (1.0 equiv.), the corresponding boronic acid or boronic ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a suitable solvent system (e.g., 1,4-dioxane/water 4:1) is degassed with argon or nitrogen. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until completion, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[10]

General Procedure for Sonogashira Coupling of a 4-Halopyrazole

To a solution of the 4-halopyrazole (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in an appropriate solvent (e.g., THF or DMF) are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, 2-3 equiv.). The reaction mixture is degassed and stirred under an inert atmosphere at a suitable temperature (ranging from room temperature to 80 °C). Upon completion of the reaction, the solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[3]

General Procedure for Buchwald-Hartwig Amination of a 4-Halopyrazole

In an oven-dried Schlenk tube, the 4-halopyrazole (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., tBuDavePhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) are combined under an inert atmosphere. Anhydrous solvent (e.g., toluene) is added, and the mixture is heated to the required temperature (typically 90-120 °C) until the starting material is consumed. The reaction is then cooled to room temperature, diluted with an organic solvent, and quenched with water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by silica gel chromatography.[7]

General Procedure for Nucleophilic Aromatic Substitution on a 4-Halopyrazole

To a solution of the activated 4-halopyrazole (1.0 equiv.) in a suitable solvent (e.g., DMSO, DMF, or isopropanol), the nucleophile (1.1-2.0 equiv.) is added.[11] If the nucleophile is an amine, a non-nucleophilic base may be added to neutralize any generated acid. The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates. The reaction progress is monitored by an appropriate analytical technique. Upon completion, the reaction is worked up by pouring it into water and extracting the product with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give the crude product, which is then purified by recrystallization or column chromatography.[11]

Visualizing Reaction Workflows

Cross_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_procedure Reaction Procedure cluster_workup Work-up & Purification 4-Halopyrazole 4-Halopyrazole Combine Combine Reactants under Inert Atmosphere 4-Halopyrazole->Combine Coupling_Partner Coupling Partner (Boronic Acid, Alkyne, Amine) Coupling_Partner->Combine Catalyst_System Catalyst System (Pd Catalyst, Ligand, Co-catalyst) Catalyst_System->Combine Base Base Base->Combine Solvent Solvent Solvent->Combine Heat Heat to Reaction Temperature Combine->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Purify (Chromatography) Dry_Concentrate->Purify Product C4-Functionalized Pyrazole Purify->Product

Caption: General workflow for cross-coupling reactions of 4-halopyrazoles.

SNAr_Mechanism Start Activated 4-Halopyrazole + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition (Rate-determining) Product C4-Substituted Pyrazole + Halide Intermediate->Product Elimination of Halide

Caption: Simplified mechanism for nucleophilic aromatic substitution (SNAr).

Conclusion

The choice between 4-bromo- and 4-chloropyrazole derivatives is a nuanced decision that depends on the specific reaction and desired outcome. For palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, 4-bromopyrazoles are generally the more reactive and often preferred substrates , allowing for milder conditions and higher yields. In contrast, for nucleophilic aromatic substitution reactions, 4-chloropyrazoles are predicted to be more reactive due to the higher electronegativity of chlorine.

While 4-bromopyrazoles offer a reactivity advantage, the lower cost and greater stability of 4-chloropyrazoles may be advantageous in large-scale syntheses, provided that efficient catalytic systems are employed. This guide provides the foundational data and experimental context to enable researchers to make informed decisions in the strategic design of synthetic routes involving these valuable pyrazole building blocks.

References

A Comparative Guide to Bromo-1-methyl-1H-pyrazol-3-amine Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric bromo-1-methyl-1H-pyrazol-3-amines are pivotal building blocks in medicinal chemistry, serving as versatile precursors for the synthesis of a wide array of bioactive molecules, particularly kinase inhibitors. The position of the bromine atom on the pyrazole ring significantly influences the molecule's reactivity in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of 4-Bromo-1-methyl-1H-pyrazol-3-amine and its 5-bromo and 3-bromo isomers, supported by available experimental data and detailed synthetic protocols.

Isomeric Landscape and Synthetic Accessibility

The three key isomers discussed in this guide are this compound, 5-Bromo-1-methyl-1H-pyrazol-3-amine, and 3-Bromo-1-methyl-1H-pyrazol-5-amine. Their structures are as follows:

Figure 1: Structures of the bromo-1-methyl-1H-pyrazol-amine isomers.

The synthetic accessibility of these isomers is a crucial factor for their application. The regioselectivity of the bromination of the 1-methyl-1H-pyrazol-3-amine core is a key step. Generally, electrophilic substitution on the pyrazole ring is influenced by the directing effects of the substituents. The amino group is an activating group, while the methylated nitrogen is pyrrole-like and the other nitrogen is pyridine-like. The interplay of these factors governs the position of bromination.

A common strategy for the synthesis of these isomers involves the cyclization of appropriate precursors followed by regioselective bromination, or the introduction of the amino and methyl groups to a pre-brominated pyrazole scaffold. For instance, the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine has been reported through a multi-step sequence starting from diethyl butynedioate and methylhydrazine.

Comparative Reactivity in Cross-Coupling Reactions

The utility of these bromo-pyrazole isomers as synthetic intermediates largely depends on their performance in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The position of the bromine atom affects the electronic properties of the C-Br bond and, consequently, its reactivity towards oxidative addition to the palladium catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. While direct comparative studies are limited, data from related systems suggest that the reactivity of bromopyrazoles in Suzuki-Miyaura coupling can be influenced by the electronic environment of the C-Br bond. In general, electron-poor aryl bromides tend to be more reactive. The relative electron density at positions 3, 4, and 5 of the 1-methyl-1H-pyrazol-3-amine ring will influence the reactivity.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Bromopyrazole Derivatives

Bromopyrazole SubstrateArylboronic Acid/EsterCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamideAryl boronic acids/pinacol estersPd(PPh₃)₄K₃PO₄1,4-dioxane/H₂OReflux20-30-[1]
3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-oneVarious arylboronic acidsXPhosPdG2/XPhosK₂CO₃EtOH/H₂O110 (MW)0.6767-89[2]
Ethyl 4-bromo-1H-pyrazole-5-carboxylatePhenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified93[3]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of N-arylated compounds. The efficiency of this reaction with bromopyrazole substrates is also dependent on the isomer used. The steric hindrance around the bromine atom and the electronic character of the pyrazole ring play significant roles.

Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of Bromopyrazole Derivatives

Bromopyrazole SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-1H-pyrazolesAliphatic, aromatic, and heteroaromatic aminesP4/L4 (tBuBrettPhos)LHMDSNot specified50-80-Moderate to excellent[4]
3-Bromo-1H-pyrazolesAliphatic, aromatic, and heteroaromatic aminesP4/L4 (tBuBrettPhos)LHMDSNot specified50-80-Moderate to excellent[4]
4-Bromo-1-tritylpyrazolePiperidinePd(dba)₂/tBuDavePhosK-OtBuXylene160 (MW)0.1760[5]

Note: This table provides examples from related bromopyrazole systems. The choice of ligand and base is crucial for achieving high yields.

Experimental Protocols

Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine

This protocol is adapted from a patented synthetic method.

Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Diethyl butynedioate is condensed with methylhydrazine.

Step 2: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester The product from Step 1 is reacted with tribromooxyphosphorus.

Step 3: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid The ethyl ester from Step 2 is hydrolyzed using sodium hydroxide in an alcoholic solution.

Step 4: Synthesis of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate The carboxylic acid from Step 3 is reacted with azido dimethyl phosphate and tert-butyl alcohol.

Step 5: Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine The tert-butyl carbamate from Step 4 is hydrolyzed in a solution of trifluoroacetic acid in dichloromethane to yield the final product. A reported yield for this final deprotection step is 68.6%.

General Protocol for Suzuki-Miyaura Coupling of Bromopyrazoles

This is a general procedure based on literature precedents for similar substrates.

  • To a reaction vessel, add the bromopyrazole isomer (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or ethanol) and water.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of Bromopyrazoles

This is a general procedure based on literature precedents for similar substrates.

  • In a glovebox or under an inert atmosphere, combine the bromopyrazole isomer (1.0 eq.), the amine (1.2-1.5 eq.), a palladium precatalyst (e.g., a G2 or G3 palladacycle, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or tBuBrettPhos, 1.2-1.5 times the Pd amount), and a base (e.g., NaOtBu, KOtBu, or Cs₂CO₃, 1.5-2.5 eq.).

  • Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).

  • Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sulfate.

  • Concentrate the solvent and purify the residue by column chromatography.

Visualizing Synthetic and Signaling Pathways

To aid in understanding the synthetic utility and biological context of these isomers, the following diagrams illustrate a general synthetic workflow and a representative signaling pathway where pyrazole derivatives often act as inhibitors.

Synthetic_Workflow cluster_synthesis Synthesis of Bromo-Isomers cluster_functionalization Functionalization via Cross-Coupling Pyrazolamine 1-Methyl-1H-pyrazol-3-amine Bromination Bromination (e.g., NBS) Pyrazolamine->Bromination Isomers Isomeric Mixture (3-Br, 4-Br, 5-Br) Bromination->Isomers Separation Chromatographic Separation Isomers->Separation Isomer4 4-Bromo Isomer Separation->Isomer4 Isomer5 5-Bromo Isomer Separation->Isomer5 Isomer3 3-Bromo Isomer Separation->Isomer3 Isomer_Input Isomer4->Isomer_Input Isomer5->Isomer_Input Isomer3->Isomer_Input Suzuki Suzuki-Miyaura Coupling Aryl_Product Aryl-Substituted Pyrazole Suzuki->Aryl_Product Buchwald Buchwald-Hartwig Amination Amino_Product Amino-Substituted Pyrazole Buchwald->Amino_Product Isomer_Input->Suzuki Isomer_Input->Buchwald

Caption: General workflow for the synthesis and functionalization of bromo-1-methyl-1H-pyrazol-amine isomers.

Kinase_Signaling_Pathway cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellularResponse Cell Proliferation, Survival, etc. TranscriptionFactor->CellularResponse Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->Kinase2

Caption: Representative kinase signaling pathway illustrating the inhibitory action of pyrazole-based compounds.

Conclusion

This compound and its isomers are indispensable tools in modern drug discovery. The choice of isomer for a particular synthetic route will depend on the desired substitution pattern and the anticipated reactivity in subsequent cross-coupling reactions. While direct comparative data is sparse, an understanding of the electronic and steric factors governing the reactivity of the pyrazole core can guide the synthetic chemist in selecting the optimal starting material. The provided protocols offer a starting point for the synthesis and functionalization of these valuable building blocks. Further systematic studies are warranted to fully elucidate the comparative performance of these isomers in a broader range of synthetic transformations.

References

X-ray Crystallography of 4-Bromo-1-methyl-1H-pyrazol-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of 4-bromo-1H-pyrazole. While crystallographic data for 4-Bromo-1-methyl-1H-pyrazol-3-amine is not publicly available, this guide examines closely related structures to offer insights into the molecular geometry and crystal packing of this class of compounds. The presented data is crucial for understanding structure-activity relationships and for the rational design of novel therapeutic agents.

Comparison of Crystallographic Data

The following tables summarize the key crystallographic parameters for selected 4-bromo-pyrazole derivatives, offering a quantitative comparison of their solid-state structures.

Table 1: Crystallographic Data for 4-Bromo-1H-pyrazole and a Carboxylic Acid Derivative

Parameter4-Bromo-1H-pyrazole[1]4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid (DMSO solvate)[2]
Chemical Formula C₃H₃BrN₂C₄H₂BrN₃O₄ · C₂H₆OS
Crystal System Orthorhombic[1]Monoclinic[2]
Space Group Pnma[1]P2₁/c[2]
a (Å) Not specified6.8751(6)[2]
b (Å) Not specified11.0506(10)[2]
c (Å) Not specified14.0569(12)[2]
α (°) 9090
β (°) 9097.355(3)[2]
γ (°) 9090
Volume (ų) Not specified1059.17(16)[2]
Z Not specified4[2]
Temperature (K) Not specified200[2]

Table 2: Crystallographic Data for a More Complex Bromo-Pyrazole Derivative

Parameter(E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide[3]
Chemical Formula C₂₃H₂₁BrN₄O[3]
Crystal System Not specified
Space Group Not specified
a (Å) Not specified
b (Å) Not specified
c (Å) Not specified
α (°) Not specified
β (°) Not specified
γ (°) Not specified
Volume (ų) Not specified
Z Not specified
Temperature (K) Not specified

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the experimental procedures used to obtain the crystallographic data presented in this guide.

Synthesis and Crystallization
  • 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate : The compound was synthesized by dissolving 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid in warm dimethyl sulfoxide (DMSO) and adding it to a warm DMSO solution of Zn(NO₃)₂·6H₂O in a 1:2 molar ratio. Colorless single crystals suitable for X-ray diffraction were obtained after two days.[2]

X-ray Data Collection and Structure Refinement
  • 4-Bromo-1H-pyrazole : A suitable crystal was mounted on a Bruker D8 Quest diffractometer equipped with a PHOTON II detector at a temperature of 172 K. Data was collected using graphite monochromated Mo-Kα radiation (λ = 0.71073 Å) with the shutterless ω-scan technique.[1]

  • 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate : X-ray diffraction data were collected at 200 K on a Bruker ApexII diffractometer with Mo Kα radiation (λ = 0.71073 Å).[2]

  • General Refinement Protocol : The structures were solved by direct methods and refined on F² using the SHELXL software package.[4] All non-hydrogen atoms were refined with individual anisotropic displacement parameters.

Visualizing the Crystallographic Workflow

The following diagram illustrates the typical workflow for X-ray crystallography, from sample preparation to final data analysis.

XRay_Crystallography_Workflow X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Structure Solution & Refinement cluster_analysis Analysis & Validation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay_Source X-ray Diffraction Mounting->XRay_Source Detector Data Collection XRay_Source->Detector Integration Data Integration & Scaling Detector->Integration Phase_Problem Phase Problem Solution Integration->Phase_Problem Refinement Structure Refinement Phase_Problem->Refinement Validation Structure Validation Refinement->Validation CIF_Generation CIF File Generation Validation->CIF_Generation Database_Deposition Deposition in CCDC CIF_Generation->Database_Deposition

Caption: A flowchart illustrating the major steps involved in determining a molecule's crystal structure.

References

A Comparative Guide to 4-Bromo-1-methyl-1H-pyrazol-3-amine and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in a synthetic campaign is a critical decision that influences the efficiency of synthesis and the biological activity of the final compounds. 4-Bromo-1-methyl-1H-pyrazol-3-amine is a valuable scaffold, particularly in the development of kinase inhibitors. This guide provides a comparative analysis of this key intermediate and its commercially available analogs, offering insights into their chemical properties and reactivity.

Physicochemical Properties and Specifications

A consistent supply of high-purity starting materials is fundamental to reproducible research. The following table summarizes the typical specifications for this compound and its analogs with varying substituents at the 4-position. While direct Certificates of Analysis were not uniformly available, the data presented is aggregated from supplier information.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical PurityAppearance
This compound 146941-72-2C₄H₆BrN₃176.01≥97%Not specified
4-Chloro-1-methyl-1H-pyrazol-3-amine 142203-24-1C₄H₆ClN₃131.56≥95%Not specified
4-Iodo-1-methyl-1H-pyrazol-3-amine 142203-25-2C₄H₆IN₃223.01≥97%Not specified
1-Methyl-4-nitro-1H-pyrazol-3-amine 20055-00-9C₄H₆N₄O₂142.11Not specifiedNot specified
1-Methyl-1H-pyrazol-3,4-diamine 20055-01-0C₄H₈N₄112.13Not specifiedNot specified

Performance in Key Synthetic Reactions

The choice of analog will therefore depend on the specific requirements of the synthetic route, balancing reactivity with stability and cost.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful research outcomes. Below are representative protocols for common reactions involving these pyrazole building blocks.

Suzuki-Miyaura Cross-Coupling of a 4-Bromopyrazole

This protocol describes a general method for the palladium-catalyzed cross-coupling of a 4-bromopyrazole with a boronic acid.

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

  • To a reaction vessel, add the 4-bromopyrazole derivative, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of a 4-Bromopyrazole

This protocol outlines a general procedure for the palladium-catalyzed C-N bond formation between a 4-bromopyrazole and an amine.

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or tBuBrettPhos, 2-10 mol%)[2]

  • Base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 4-bromopyrazole derivative, palladium precatalyst, phosphine ligand, and base in a reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium or sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of pyrazole-based compounds against a target kinase.[3][4]

Materials:

  • Kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (at or near the Kₘ for the kinase)

  • Test compound (serially diluted in DMSO)

  • Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds, a positive control inhibitor, and a DMSO vehicle control to the wells of a 384-well plate.

  • Add the kinase enzyme solution to all wells and incubate at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specified time at a controlled temperature (e.g., 30 °C).

  • Stop the reaction and detect the signal (e.g., luminescence from ADP production) according to the assay kit manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing Synthetic and Biological Workflows

The following diagrams, generated using the DOT language, illustrate common workflows in the application of these pyrazole building blocks.

Suzuki_Miyaura_Workflow 4-Halopyrazole 4-Halopyrazole Workup_Purification Workup_Purification Coupled_Product Coupled_Product 4-Halopyrazole->Coupled_Product Suzuki-Miyaura Coupling Boronic_Acid Boronic_Acid Boronic_Acid->Coupled_Product Pd_Catalyst Pd_Catalyst Pd_Catalyst->Coupled_Product Base Base Base->Coupled_Product Solvent Solvent Solvent->Coupled_Product Coupled_Product->Workup_Purification Kinase_Inhibitor_Screening_Workflow Compound_Library Pyrazole Analogs (Test Compounds) Primary_Screening In Vitro Kinase Assay (Single Concentration) Compound_Library->Primary_Screening Dose_Response IC50 Determination Primary_Screening->Dose_Response Actives Inactive_Compounds Inactive Compounds Primary_Screening->Inactive_Compounds Inactives Hit_Compounds Active Compounds Dose_Response->Hit_Compounds Lead_Optimization Lead Optimization (SAR Studies) Hit_Compounds->Lead_Optimization

References

A Comparative Guide to Alternatives for 4-Bromo-1-methyl-1H-pyrazol-3-amine in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of building blocks is a cornerstone of modern chemical synthesis and drug discovery. 4-Bromo-1-methyl-1H-pyrazol-3-amine is a valuable reagent, offering a versatile scaffold for the construction of complex molecules, particularly in the realm of kinase inhibitors and other therapeutic agents. However, the optimization of synthetic routes and the fine-tuning of pharmacological properties often necessitate the exploration of alternative reagents. This guide provides an objective comparison of the performance of this compound with its alternatives, supported by experimental data and detailed protocols.

I. Alternatives at the 4-Position: A Comparative Analysis of 4-Halopyrazoles in Cross-Coupling Reactions

The bromine atom at the 4-position of the pyrazole ring is a key functional handle for derivatization, most commonly through palladium-catalyzed cross-coupling reactions. The choice of the halogen (I, Br, or Cl) at this position significantly impacts reactivity, cost, and stability.

The general reactivity trend for 4-halopyrazoles in palladium-catalyzed cross-coupling reactions is dictated by the carbon-halogen bond strength, following the order: I > Br > Cl [1][2]. 4-Iodopyrazoles are generally the most reactive, often allowing for milder reaction conditions, but can be more susceptible to side reactions such as dehalogenation[1][2]. Conversely, 4-chloropyrazoles are more stable and cost-effective but typically require more active catalyst systems to achieve efficient coupling[1]. 4-Bromopyrazoles often provide a good balance between reactivity and stability[1].

Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions

The following tables summarize the comparative performance of 4-iodo-, 4-bromo-, and 4-chloro-1-methyl-1H-pyrazol-3-amine analogs in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The yields are representative and can vary depending on the specific coupling partners and reaction conditions.

Table 1: Comparison of 4-Halopyrazoles in Suzuki-Miyaura Coupling

4-Halo ReagentTypical Catalyst SystemTypical BaseRelative ReactivityRepresentative Yield Range (%)Key Considerations
4-Iodo-1-methyl-1H-pyrazol-3-aminePd(OAc)₂, SPhosK₂CO₃Highest80-95Most reactive, but prone to dehalogenation side reactions[1][2].
This compound XPhos Pd G2K₃PO₄High75-90Good balance of reactivity and stability[1].
4-Chloro-1-methyl-1H-pyrazol-3-aminePd(OAc)₂, SPhosK₃PO₄Moderate60-85Requires highly active catalyst systems with bulky, electron-rich ligands[1].

Table 2: Comparison of 4-Halopyrazoles in Buchwald-Hartwig Amination

4-Halo ReagentTypical Catalyst SystemTypical BaseRelative ReactivityRepresentative Yield Range (%)Key Considerations
4-Iodo-1-methyl-1H-pyrazol-3-amineCuIK₂CO₃High70-90Favorable for amination of alkylamines possessing β-hydrogens[1].
This compound Pd(dba)₂/tBuDavePhosNaOtBuHighest (Pd-catalyzed)80-95Most effective substrate for palladium-catalyzed amination with amines lacking β-hydrogens[1].
4-Chloro-1-methyl-1H-pyrazol-3-aminePd(dba)₂/tBuDavePhosNaOtBuModerate50-70Shows moderate reactivity, less than the bromo derivative[1].

Table 3: Comparison of 4-Halopyrazoles in Sonogashira Coupling

4-Halo ReagentTypical Catalyst SystemTypical BaseRelative ReactivityRepresentative Yield Range (%)Key Considerations
4-Iodo-1-methyl-1H-pyrazol-3-aminePd(PPh₃)₂Cl₂, CuIEt₃NHighest85-98Generally the preferred substrate due to high reactivity[2].
This compound Pd(PPh₃)₂Cl₂, CuIEt₃NHigh70-90Good reactivity, may require slightly more forcing conditions than the iodo analog.
4-Chloro-1-methyl-1H-pyrazol-3-aminePd(PPh₃)₂Cl₂, CuIEt₃NLow< 50Generally a poor substrate for Sonogashira coupling.

II. Bioisosteric Replacements and Alternatives at N1 and C3 Positions

Beyond simple halogen exchange, the principles of bioisosterism can guide the selection of alternative reagents to modulate the physicochemical and pharmacological properties of the final compounds.

N1-Position Alternatives

The N1-methyl group influences the solubility, metabolic stability, and binding interactions of the pyrazole scaffold. Alternatives can include:

  • N-Ethyl or larger alkyl groups: These can increase lipophilicity and potentially alter binding selectivity.

  • N-Aryl or N-heteroaryl groups: These can introduce additional points of interaction with biological targets and modulate electronic properties.

  • N-H (unsubstituted): While potentially offering a hydrogen bond donor, the free N-H can complicate synthesis by requiring a protection-deprotection sequence and can also lead to catalyst inhibition in cross-coupling reactions.

C3-Amine Alternatives and Bioisosteres

The 3-amino group is often a key pharmacophoric element, participating in hydrogen bonding interactions with target proteins. Bioisosteric replacements can be used to fine-tune these interactions, improve metabolic stability, or alter basicity.

  • Amide, sulfonamide, or urea functionalities: These can act as hydrogen bond donors and acceptors while modifying the electronic and steric profile.

  • Small heterocyclic rings (e.g., oxadiazole, triazole): These can mimic the hydrogen bonding capabilities of the amino group while offering improved metabolic stability and different spatial arrangements of heteroatoms.

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure and may require optimization for specific substrates.

  • To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Seal the vessel and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.

  • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 5 mol%).

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Iodo-1-methyl-1H-pyrazol-3-amine

This protocol describes a method for the synthesis of the 4-iodo analog.

  • To a solution of 1-methyl-1H-pyrazol-3-amine (1.0 equiv) in a suitable solvent such as DMF, add N-iodosuccinimide (NIS) (1.1 equiv).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 4-iodo-1-methyl-1H-pyrazol-3-amine.

IV. Mandatory Visualizations

Experimental Workflow for Comparison of 4-Halopyrazole Reactivity

G cluster_0 Reactant Preparation cluster_1 Reaction Setup cluster_2 Analysis and Comparison start Prepare solutions of: - 4-Iodo-1-methyl-1H-pyrazol-3-amine - this compound - 4-Chloro-1-methyl-1H-pyrazol-3-amine suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) start->suzuki Parallel Reactions buchwald Buchwald-Hartwig Amination (Amine, Pd or Cu catalyst, Base) start->buchwald Parallel Reactions sonogashira Sonogashira Coupling (Terminal alkyne, Pd/Cu catalyst, Base) start->sonogashira Parallel Reactions analysis Monitor reaction progress (TLC, LC-MS) suzuki->analysis buchwald->analysis sonogashira->analysis workup Quench, Extract, Purify analysis->workup yield Determine product yield and purity workup->yield comparison Compare reactivity, yield, and side products yield->comparison

Caption: A generalized workflow for the comparative evaluation of 4-halopyrazole reagents in cross-coupling reactions.

PI3K/Akt Signaling Pathway

Many pyrazole-based kinase inhibitors target components of the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival mTORC1->Proliferation Downstream->Proliferation

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target for pyrazole-based kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-1-methyl-1H-pyrazol-3-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Bromo-1-methyl-1H-pyrazol-3-amine, ensuring compliance with standard laboratory safety protocols.

This compound, a halogenated nitrogen-containing heterocycle, requires specific handling due to its potential hazards. Adherence to these procedures will minimize risk to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or eye contact.[1][2][3]

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety glasses or goggles.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2][3]
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as a hazardous waste procedure. As a brominated organic compound, it falls under the category of halogenated organic waste.[4]

1. Waste Segregation:

  • It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[4][5] This is because the disposal methods for these two categories differ significantly, and mixing them can lead to increased disposal costs and improper treatment.[5][6]

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[4][7]

2. Container Selection and Labeling:

  • Use a clean, dry, and sealable container that is compatible with the chemical.[1][7]

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[5][7] Do not use abbreviations or chemical formulas.[7]

  • Keep a log of the contents and their approximate quantities.[4]

3. Waste Transfer:

  • If the compound is a solid, carefully sweep or shovel the material into the designated waste container, avoiding dust generation.[1][8]

  • If it is in a solution, transfer the liquid waste into the container, avoiding splashes or spills.

  • All waste transfers should be conducted in a well-ventilated area or a chemical fume hood.[5]

4. Container Storage:

  • Keep the waste container tightly closed when not in use.[1][2][7]

  • Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[5][8]

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[5]

5. Final Disposal:

  • Once the container is ready for disposal (typically when it is about three-quarters full), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]

  • Do not dispose of this chemical down the drain or in regular trash.[2][3][6]

Emergency Procedures for Spills

In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spills:

    • Alert personnel in the immediate area.[1]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand or vermiculite).[5]

    • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1][5]

    • Clean the spill area with soap and water.[1]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency services and EHS office.[1]

    • Provide them with the location and nature of the spill.[1]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_preparation Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE B Identify Waste as Halogenated Organic A->B C Select & Label Waste Container B->C D Transfer Waste to Container in Fume Hood C->D E Securely Close Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for EHS Pickup F->G H Final Disposal via Authorized Facility G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Bromo-1-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-Bromo-1-methyl-1H-pyrazol-3-amine. The following procedures are based on established best practices for handling pyrazole derivatives and are designed to ensure a safe laboratory environment.

Hazard Summary and Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to prevent skin and eye contact, inhalation, and ingestion.

Primary Engineering Control:

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE) Requirements:

PPE CategoryItemSpecifications and Best Practices
Eye and Face Protection Chemical Splash GogglesMust be worn at all times when handling the compound to protect against splashes.[7]
Face ShieldRecommended to be worn over goggles, especially when there is a significant risk of splashing or during highly exothermic reactions.[7]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Double gloving is advisable for enhanced protection.[7][8]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against incidental contact.
Impervious ClothingAn impervious apron or suit is recommended when handling larger quantities or when there is a high risk of splashes to prevent skin contact.[7]
Respiratory Protection NIOSH-Approved RespiratorRequired if there is a potential for aerosol generation or if handling outside of a fume hood. The type of respirator (e.g., N95, or a respirator with organic vapor cartridges) should be selected based on a formal risk assessment.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for the safe handling of this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Review_SDS Review SDS of Similar Compounds Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Fume Hood and Spill Kit Don_PPE->Prepare_Work_Area Weighing Weigh Compound in Fume Hood Prepare_Work_Area->Weighing Reaction_Setup Set Up Reaction in Fume Hood Weighing->Reaction_Setup Decontaminate Decontaminate Glassware and Surfaces Reaction_Setup->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Dispose_Waste Dispose of Waste Doff_PPE->Dispose_Waste

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol: General Handling and Weighing

  • Preparation:

    • Thoroughly review the Safety Data Sheets (SDS) of structurally similar compounds to understand the potential hazards.

    • Ensure a spill kit is readily accessible.

    • Don all required personal protective equipment as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling:

    • Perform all manipulations, including weighing and transferring of this compound, inside a certified chemical fume hood.

    • Use non-sparking tools for transfers to avoid ignition sources.[1]

    • Keep the container tightly closed when not in use to prevent the release of vapors.[1]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[1][9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Collect any solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Contaminated Labware: Decontaminate reusable glassware thoroughly before removing it from the fume hood. Disposable labware should be treated as solid waste.

Disposal Procedure:

  • All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[1][9]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Do not dispose of this chemical down the drain or in the regular trash.[1]

Decontamination of Work Area:

  • Upon completion of work, thoroughly decontaminate the work area within the fume hood with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Wipe down all surfaces and equipment used.

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.